molecular formula C13H15NO2 B600117 1-Benzylazepane-2,5-dione CAS No. 154195-30-9

1-Benzylazepane-2,5-dione

Cat. No.: B600117
CAS No.: 154195-30-9
M. Wt: 217.268
InChI Key: CTOCTUGUWVAJRP-UHFFFAOYSA-N
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Description

1-Benzylazepane-2,5-dione (CAS 154195-30-9) is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This seven-membered ring lactam structure is related to privileged scaffolds in medicinal chemistry, particularly the 1,4-diazepine core found in numerous pharmacologically active compounds . Compounds featuring the azepane-dione structure are of significant interest in drug discovery for the development of new therapeutic agents . Researchers utilize this and related scaffolds to explore a wide range of biological activities. While specific mechanistic studies on this exact compound are not extensively published in the searched literature, its core structure is a key building block in combinatorial chemistry and the synthesis of more complex molecules for biological screening . This product, with a stated purity of 97% , is intended for research applications such as method development, library synthesis, and as a synthetic intermediate. It is supplied as a solid and should be stored at room temperature . Warning: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylazepane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-6-7-13(16)14(9-8-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOCTUGUWVAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677583
Record name 1-Benzylazepane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154195-30-9
Record name 1-Benzylazepane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-Benzylazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield a direct, documented synthesis or complete characterization of the target compound, 1-Benzylazepane-2,5-dione. This guide, therefore, presents a proposed synthetic route and predicted characterization data based on established chemical principles and data from structurally analogous compounds, such as N-benzyl glutarimide and other related heterocyclic systems. This information is intended for research and development purposes and should be utilized as a foundational blueprint for the experimental synthesis and characterization of this novel compound.

Introduction

This compound is a heterocyclic compound featuring a seven-membered azepane ring system with two carbonyl groups and an N-benzyl substituent. The azepane-dione core is a scaffold of interest in medicinal chemistry due to its potential to mimic peptide structures and interact with various biological targets. The N-benzyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions. This guide provides a comprehensive overview of a proposed synthetic pathway and the expected analytical characterization of this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a two-step process commencing with the N-benzylation of a suitable precursor followed by an intramolecular Dieckmann condensation to form the seven-membered ring.

A plausible synthetic approach is outlined below:

  • N-Benzylation of Diethyl 2-aminopentanedioate: The synthesis would begin with the protection of the amino group of a glutamate derivative, such as diethyl 2-aminopentanedioate, with a benzyl group. This reaction is typically carried out using benzyl bromide in the presence of a non-nucleophilic base.

  • Intramolecular Dieckmann Condensation: The resulting N-benzyl protected diester would then undergo an intramolecular Dieckmann condensation. This base-catalyzed cyclization is a classic method for the formation of cyclic β-keto esters. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target this compound.

The following diagram illustrates the proposed synthetic workflow.

Synthesis_of_1_Benzylazepane_2_5_dione cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Dieckmann Condensation and Decarboxylation Diethyl_2_aminopentanedioate Diethyl 2-aminopentanedioate Diethyl_2_benzylaminopentanedioate Diethyl 2-(benzylamino)pentanedioate Diethyl_2_aminopentanedioate->Diethyl_2_benzylaminopentanedioate N-Benzylation Benzyl_Bromide Benzyl Bromide, Base Benzyl_Bromide->Diethyl_2_benzylaminopentanedioate 1_Benzylazepane_2_5_dione This compound Diethyl_2_benzylaminopentanedioate->1_Benzylazepane_2_5_dione Intramolecular Cyclization Base_Workup 1. Base (e.g., NaOEt) 2. Acidic Workup (Hydrolysis & Decarboxylation) Base_Workup->1_Benzylazepane_2_5_dione

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

Protocol 1: Synthesis of Diethyl 2-(benzylamino)pentanedioate
  • Materials:

    • Diethyl 2-aminopentanedioate hydrochloride

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of diethyl 2-aminopentanedioate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

    • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(benzylamino)pentanedioate.

Protocol 2: Synthesis of this compound via Dieckmann Condensation
  • Materials:

    • Diethyl 2-(benzylamino)pentanedioate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol (EtOH)

    • Toluene

    • Hydrochloric acid (HCl), aqueous solution

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add a solution of diethyl 2-(benzylamino)pentanedioate (1 equivalent) in anhydrous toluene to the sodium ethoxide solution at reflux.

    • Continue refluxing for 4-6 hours, monitoring for the formation of the cyclized product.

    • Cool the reaction mixture and quench with a dilute aqueous solution of hydrochloric acid.

    • Heat the mixture to effect hydrolysis and decarboxylation.

    • After cooling, extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure and purity. The following tables summarize the predicted data based on analogous N-benzyl substituted cyclic imides.

Table 1: Predicted Physicochemical and Spectroscopic Data
ParameterPredicted Value
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
Appearance White to off-white solid
Melting Point 110-120 °C (predicted range)
Solubility Soluble in chloroform, dichloromethane, and acetone
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAromatic protons (C₆H₅)
4.95s2HBenzyl CH₂ (N-CH₂)
2.60-2.80m2HCH₂ adjacent to N
2.40-2.55m2HCH₂ adjacent to C=O
1.90-2.10m2HAliphatic CH₂
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
172.0C=O
171.5C=O
136.0Quaternary aromatic C
128.8Aromatic CH
128.0Aromatic CH
127.5Aromatic CH
50.0Benzyl CH₂ (N-CH₂)
35.0CH₂ adjacent to N
30.0CH₂ adjacent to C=O
25.0Aliphatic CH₂
Table 4: Predicted FT-IR and Mass Spectrometry Data
TechniquePredicted Key Peaks/Values
FT-IR (KBr, cm⁻¹) ~3050 (aromatic C-H), ~2930 (aliphatic C-H), ~1710 (C=O, imide), ~1680 (C=O, imide), ~1450, ~1495 (aromatic C=C)
Mass Spectrometry (EI) m/z (%): 217 [M]⁺, 91 [C₇H₇]⁺ (base peak)

Logical Relationships in Characterization

The following diagram illustrates the workflow for the characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Crude Product Purification Purification (Column Chromatography/Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR ¹H and ¹³C NMR Structure_Elucidation->NMR FTIR FT-IR Spectroscopy Structure_Elucidation->FTIR MS Mass Spectrometry Structure_Elucidation->MS Final_Product Pure this compound NMR->Final_Product FTIR->Final_Product MS->Final_Product

Caption: Workflow for the purification and characterization of this compound.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route, utilizing N-benzylation followed by a Dieckmann condensation, offers a viable pathway to this novel compound. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this molecule. Experimental validation of these proposed methods and data is a necessary next step for the advancement of research in this area.

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 1-Benzylazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazepane-2,5-dione is a heterocyclic compound featuring a seven-membered azepane ring system substituted with a benzyl group at the nitrogen atom and carbonyl groups at positions 2 and 5. This scaffold is of interest in medicinal chemistry due to the prevalence of the azepane core in various biologically active molecules. This guide provides a consolidated overview of the expected spectroscopic characteristics of this compound, a plausible synthetic methodology, and general experimental protocols for its characterization. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions with data from analogous structures to offer a valuable resource for researchers.

Molecular Structure

CAS Number: 154195-30-9[1][2] Molecular Formula: C₁₃H₁₅NO₂[1][2] Molecular Weight: 217.27 g/mol [2]

The structure consists of a saturated seven-membered ring containing one nitrogen atom (azepane). A benzyl group (a phenyl ring attached to a methylene group) is attached to the nitrogen atom. Two ketone functional groups are present at positions 2 and 5 of the azepane ring.

Proposed Synthesis

A plausible and common method for the synthesis of N-substituted cyclic diones involves the cyclization of an appropriate linear precursor. For this compound, a potential synthetic route is the intramolecular Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, or a direct cyclization of a dicarboxylic acid derivative. A conceptual workflow for a potential synthesis is outlined below.

Synthesis_Workflow Conceptual Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product A N-Benzyl-β-alanine ester C Michael Addition A->C Reacts with B Acryloyl chloride or equivalent B->C D Intramolecular Cyclization (e.g., Dieckmann Condensation) C->D Intermediate Formation E This compound D->E Final Ring Closure

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols

General Synthetic Protocol (Hypothetical):

A potential synthesis could involve a multi-step process beginning with commercially available starting materials.

  • Synthesis of the linear precursor: N-benzyl-β-alanine ethyl ester could be reacted with an acrylic acid derivative (e.g., acryloyl chloride) under basic conditions to form the corresponding N-benzyl-N-(2-ethoxycarbonylethyl)acrylamide.

  • Intramolecular Cyclization: The resulting linear amide-ester would then be subjected to an intramolecular cyclization. A strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene would be used to facilitate the Dieckmann condensation. This reaction should be performed under inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: The reaction mixture would be quenched with a proton source (e.g., dilute acid) and the product extracted with an organic solvent. The crude product would then be purified by column chromatography on silica gel.

General Spectroscopic Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using a KBr pellet or as a thin film to identify characteristic functional group vibrations.

Spectroscopic Data (Expected)

¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic protons (C₆H₅)
~ 4.60s2HBenzyl methylene protons (N-CH₂-Ph)
~ 3.50 - 3.70m2HMethylene protons adjacent to N (e.g., C7-H₂)
~ 2.80 - 3.00m2HMethylene protons adjacent to C=O (e.g., C3-H₂)
~ 2.50 - 2.70m2HMethylene protons adjacent to C=O (e.g., C4-H₂)
~ 2.00 - 2.20m2HMethylene protons (e.g., C6-H₂)
¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 208 - 212Carbonyl carbons (C2 & C5)
~ 136 - 138Quaternary aromatic carbon (ipso-C of benzyl)
~ 128 - 129Aromatic carbons (ortho- and meta-C of benzyl)
~ 127 - 128Aromatic carbon (para-C of benzyl)
~ 50 - 55Benzyl methylene carbon (N-CH₂-Ph)
~ 45 - 50Methylene carbon adjacent to N (e.g., C7)
~ 35 - 45Methylene carbons adjacent to C=O (e.g., C3, C4)
~ 25 - 35Methylene carbon (e.g., C6)
Mass Spectrometry (MS) Data
m/zInterpretation
217[M]⁺, Molecular ion
218[M+1]⁺, Isotopic peak
91[C₇H₇]⁺, Tropylium ion (characteristic for benzyl group)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
~ 3030Aromatic C-H stretch
~ 2920, 2850Aliphatic C-H stretch
~ 1700 - 1720C=O stretch (ketone)
~ 1600, 1495, 1450Aromatic C=C stretch
~ 1250 - 1350C-N stretch

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activities and associated signaling pathways for this compound. However, the benzazepine scaffold is a known pharmacophore with a wide range of biological activities, including acting as antagonists at various receptors. Further research would be required to elucidate the specific biological profile of this compound. A general workflow for preliminary biological screening is presented below.

Biological_Screening_Workflow General Workflow for Preliminary Biological Screening cluster_compound Test Compound cluster_assays Initial Screening cluster_analysis Data Analysis & Follow-up A This compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B Introduce to C Receptor Binding Assays (Target-based screen) A->C Introduce to D Phenotypic Screening (Cell-based assays) A->D Introduce to E Hit Identification B->E Analyze Results C->E Analyze Results D->E Analyze Results F Dose-Response Studies E->F Validate Hits G Mechanism of Action Studies F->G Elucidate Pathway

Caption: General workflow for the preliminary biological screening of a novel compound.

Disclaimer: The spectroscopic data and synthetic protocols presented in this guide are based on theoretical predictions and data from analogous compounds. Experimental validation is required for confirmation. This document is intended for informational purposes for a scientific audience and does not constitute a certified analysis.

References

A Technical Guide to the Discovery and Isolation of Novel Azepane-Dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of novel azepane-dione compounds, with a focus on their potential as anticancer and antibacterial agents. This document details synthetic methodologies, presents quantitative biological data in structured tables, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows.

Synthesis of Novel Azepane-Dione Compounds

The construction of the azepane-dione core and its derivatives is an active area of research, with various synthetic strategies being developed to access this seven-membered heterocyclic ring system. Recent advancements have focused on improving efficiency, stereoselectivity, and the introduction of diverse functionalities to explore the chemical space for drug discovery.

Synthesis of 5H-dibenzo[b,e]azepine-6,11-dione Derivatives as PARP-1 Inhibitors

A notable class of azepane-diones are the 5H-dibenzo[b,e]azepine-6,11-dione derivatives, which have been investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1][2] The synthesis of these compounds often involves a multi-step strategy. For instance, novel derivatives containing a 1,3,4-oxadiazole moiety have been successfully synthesized, showing promising anti-proliferative effects against cancer cell lines.[1][2]

Synthesis of Pyridobenzazepine Derivatives as Antibacterial Agents

Another important class of azepane-diones includes pyridobenzazepine derivatives, which have demonstrated significant antibacterial activity. The synthesis of these compounds can be achieved through methods such as palladium-catalyzed C-N bond formation.

Quantitative Data on Synthesized Azepane-Dione Compounds

The following tables summarize the quantitative data from the synthesis and biological evaluation of representative novel azepane-dione compounds.

Table 1: Synthesis Yields of Novel Azepane-Dione Derivatives

Compound ClassDerivativeSynthesis MethodYield (%)Reference
5H-dibenzo[b,e]azepine-6,11-dioneN'-Benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazideAcid chloride condensation90[3]
5H-dibenzo[b,e]azepine-6,11-dione2-(5H-Dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazoleCyclization65[3]
5H-dibenzo[b,e]azepine-6,11-dione2-(4-Chlorophenyl)-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazoleCyclization68[3]
5H-dibenzo[b,e]azepine-6,11-dioneN'-(2-Naphthoyl)-5H-dibenzo[b,f]azepine-5-carbohydrazideAcid chloride condensation80[3]
5H-dibenzo[b,e]azepine-6,11-dione2-(5H-Dibenzo[b,f]azepin-5-yl)-5-(naphthalen-2-yl)-1,3,4-oxadiazoleCyclization68[3]
5H-dibenzo[b,e]azepine-6,11-dione2-Benzyl-5-(5H-dibenzo[b,f]azepin-5-yl)-1,3,4-oxadiazoleCyclization60[3]

Table 2: Anticancer Activity of 5H-dibenzo[b,e]azepine-6,11-dione Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5H-dibenzo[b,e][1][4]diazepin-11(10H)-one derivative 9aA549 (Lung)0.71 - 7.29[5]
5H-dibenzo[b,e][1][4]diazepin-11(10H)-one derivative 9aMDAMB-231 (Breast)0.71 - 7.29[5]
Dibenzo[b,f]azepin oxadiazole derivative 5eLeukemia SR13.05 ± 0.62[3]
Dibenzo[b,f]azepin oxadiazole derivative 5aTopoisomerase II15.63 ± 0.86[3]
Dibenzo[b,f]azepin oxadiazole derivative 5bTopoisomerase II10.24 ± 0.58[3]
Dibenzo[b,f]azepin oxadiazole derivative 5eTopoisomerase II6.36 ± 0.36[3]
Dibenzo[b,f]azepin oxadiazole derivative 5fTopoisomerase II9.56 ± 0.53[3]

Table 3: Antibacterial Activity of Pyridobenzazepine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Pyridobenzazepine derivative 8Various Bacteria39-78
Pyridobenzazepine derivative 12Various Fungi156-313
Pyrimidine derivative PYB01S. aureus168.4[6]
Pyrimidine derivative PYB01S. aureus (resistant)168.4[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of novel azepane-dione compounds.

General Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide Derivatives

To a stirred solution of 5H-dibenzo[b,f]azepine-5-carbonyl chloride (1 equivalent) in an appropriate solvent such as chloroform, the desired acid hydrazide (1 equivalent) is added, followed by a base like triethylamine (1 equivalent). The reaction mixture is stirred at room temperature for 18 hours. After the reaction is complete, the mixture is washed with 10% sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.[3]

Purification by Column Chromatography

The crude product from the synthesis is purified by column chromatography on silica gel. A typical procedure is as follows:

  • Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane and ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified compound.

Purification by Recrystallization

For solid compounds, recrystallization is an effective purification method. A general protocol is as follows:

  • Solvent Selection: A suitable solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then further cooled in an ice bath to promote crystal formation.

  • Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.[2][3][7]

Signaling Pathways and Experimental Workflows

The biological activity of novel azepane-dione compounds is often attributed to their interaction with specific cellular signaling pathways.

PARP-1 Inhibition Signaling Pathway

Azepane-dione derivatives that inhibit PARP-1 interfere with the DNA damage response (DDR) pathway. PARP-1 is a key enzyme in the repair of single-strand DNA breaks (SSBs). When PARP-1 is inhibited, these SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[1][8][9][10]

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition PARP-1 Inhibition cluster_Cell_Fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP1->BER recruits proteins for PARP1_Inhibited Inhibited PARP-1 BER->DNA_Damage repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Proficient HR Proficient Cell DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient Azepane_Dione Azepane-Dione (PARP-1 Inhibitor) Azepane_Dione->PARP1_Inhibited PARP1_Inhibited->BER HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP-1 Inhibition Signaling Pathway.

Antibacterial Mechanism of Action: Inhibition of DNA Gyrase

Some pyridobenzazepine derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase (a type II topoisomerase). DNA gyrase is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that occurs during these processes. Inhibition of DNA gyrase leads to the accumulation of DNA damage and ultimately bacterial cell death.[11][12][13]

DNA_Gyrase_Inhibition cluster_Replication Bacterial DNA Replication cluster_Inhibition Inhibition by Azepane-Dione cluster_Cellular_Effect Cellular Effect Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Inhibited_Gyrase Inhibited DNA Gyrase Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Replication_Blocked Replication Blocked Replication_Fork->Replication_Blocked leads to Azepane_Dione Antibacterial Azepane-Dione Azepane_Dione->Inhibited_Gyrase Inhibited_Gyrase->DNA_Gyrase blocks DNA_Damage DNA Damage Accumulation Replication_Blocked->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Antibacterial Mechanism: DNA Gyrase Inhibition.

Experimental Workflow for Discovery and Isolation

The general workflow for the discovery and isolation of novel azepane-dione compounds involves several key stages, from initial synthesis to final characterization and biological evaluation.

Experimental_Workflow cluster_purification Purification Methods start Start: Design of Novel Azepane-Diones synthesis Chemical Synthesis of Derivatives start->synthesis workup Reaction Work-up (e.g., Extraction) synthesis->workup purification Purification workup->purification col_chrom Column Chromatography purification->col_chrom recrystallization Recrystallization purification->recrystallization characterization Structural Characterization (NMR, MS, IR) biological_eval Biological Evaluation (e.g., Anticancer, Antibacterial Assays) characterization->biological_eval data_analysis Data Analysis and Structure-Activity Relationship (SAR) biological_eval->data_analysis end End: Identification of Lead Compounds data_analysis->end col_chrom->characterization recrystallization->characterization

Caption: General Experimental Workflow.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Benzylazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the solubility and stability of 1-Benzylazepane-2,5-dione (CAS No. 154195-30-9). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive and methodological framework based on its chemical structure and data from analogous compounds, such as N-substituted caprolactams. The guide details standardized experimental protocols for determining solubility and stability, presents a format for data tabulation, and includes visualizations of experimental workflows. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to design and execute rigorous experiments to characterize its physicochemical properties.

Introduction

This compound is a heterocyclic organic compound featuring a seven-membered azepane ring bicyclized with a dione functionality and substituted with a benzyl group at the nitrogen atom. Its structural motifs, particularly the lactam and the benzyl group, suggest potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for any future development, including formulation, bioavailability, and shelf-life assessment.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 154195-30-9[1][2][3]

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.26 g/mol [1][3]

The presence of a polar lactam core combined with a nonpolar benzyl group imparts an amphiphilic character to the molecule, which will significantly influence its solubility in various solvents. The lactam ring may also be susceptible to hydrolysis, particularly under non-neutral pH conditions, which is a key consideration for its stability.

Predicted Solubility and Stability Profile

2.1. Solubility Prediction

The solubility of this compound is expected to be moderate in a range of organic solvents.

  • Polar Protic Solvents (e.g., water, ethanol): The two carbonyl groups and the nitrogen atom in the azepane ring can act as hydrogen bond acceptors, suggesting some solubility in protic solvents. However, the bulky, nonpolar benzyl group will likely limit aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good at solvating polar organic molecules. It is anticipated that this compound will exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the presence of the polar lactam functionality, solubility in nonpolar solvents is expected to be low.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateHydrogen bonding potential of the dione moiety is counteracted by the hydrophobic benzyl group.
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighFavorable dipole-dipole interactions with the polar lactam core.
Nonpolar Hexane, Toluene, DichloromethaneLowThe polar nature of the azepane-2,5-dione ring system limits solubility in nonpolar environments.

2.2. Stability Profile

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the lactam amide bond.

  • pH Stability: Like other lactams, it is expected to be most stable at a neutral pH. Under strongly acidic or basic conditions, the rate of hydrolysis is likely to increase.

  • Thermal Stability: N-substituted caprolactam derivatives have been reported to be thermally stable at elevated temperatures. A similar stability profile can be expected for this compound.

  • Photostability: The presence of the aromatic benzyl group suggests potential susceptibility to photodegradation upon exposure to UV light.

Table 2: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityPotential Degradation Pathway
Acidic pH LowAcid-catalyzed hydrolysis of the lactam ring.
Neutral pH HighExpected to be the most stable pH range.
Alkaline pH LowBase-catalyzed hydrolysis of the lactam ring.
Elevated Temperature Moderate to HighGenerally stable, but extreme heat may lead to decomposition.
Light (UV) ModeratePotential for photodegradation due to the aromatic benzyl group.

Experimental Protocols

To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

3.1. Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, screw-cap vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

3.2. Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solutions of this compound are prepared in appropriate solvents and subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is heated in an oven at 80 °C for 48 hours.

    • Photodegradation: The solution is exposed to UV light (e.g., 254 nm) for a specified duration.

  • Sample Analysis: At predetermined time points, samples are withdrawn, neutralized if necessary, and analyzed using a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of any degradation products are quantified.

3.3. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative assay that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4]

Methodology:

  • Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase composition (e.g., a mixture of acetonitrile and water or a buffer) is optimized to achieve good separation between the parent compound and its degradation products.

  • Wavelength Selection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 3: Example of a Quantitative Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25[Experimental Data][Calculated Data]
Water37[Experimental Data][Calculated Data]
Ethanol25[Experimental Data][Calculated Data]
DMSO25[Experimental Data][Calculated Data]
Acetonitrile25[Experimental Data][Calculated Data]

Table 4: Example of a Stability Data Table from Forced Degradation Studies

Stress ConditionTime (hours)% Assay of Parent Compound% Total Degradation
0.1 M HCl (60 °C)24[Experimental Data][Calculated Data]
0.1 M NaOH (60 °C)24[Experimental Data][Calculated Data]
3% H₂O₂ (RT)24[Experimental Data][Calculated Data]
Heat (80 °C, solid)48[Experimental Data][Calculated Data]
UV Light (254 nm)8[Experimental Data][Calculated Data]

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Extract clear supernatant D->E F Dilute sample E->F G Analyze by validated HPLC method F->G

Workflow for the shake-flask solubility assay.

Diagram 2: Logical Flow for Forced Degradation Studies

G cluster_stress Application of Stress Conditions start Prepare stock solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid thermal Thermal Degradation (80°C, solid) start->thermal photo Photodegradation (UV light) start->photo analysis Analyze samples at time points by stability-indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis report Quantify parent compound and degradation products analysis->report

Process for conducting forced degradation studies.

Diagram 3: Hypothetical Degradation Pathway

G A This compound C₁₃H₁₅NO₂ B Hydrolyzed Product N-benzyl-4-carboxybutanamide A->B  Hydrolysis (H₂O)  (Acid or Base catalyzed)

A potential hydrolytic degradation pathway.

Conclusion

This technical guide provides a foundational framework for initiating research on the solubility and stability of this compound. While direct experimental data is currently lacking, the provided predictions, based on chemical principles and data from analogous structures, offer valuable initial guidance. The detailed experimental protocols for solubility and stability determination will enable researchers to generate the necessary quantitative data to fully characterize this compound. The successful execution of these studies will be critical for advancing the potential applications of this compound in drug development and other scientific fields.

References

A Proposed Framework for the Preliminary Biological Screening of 1-Benzylazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield any specific studies detailing the preliminary biological screening of 1-Benzylazepane-2,5-dione. Therefore, this document presents a hypothetical, yet scientifically grounded, technical framework for its initial biological evaluation. The proposed assays and methodologies are based on the activities observed in structurally related compounds, such as benzodiazepines and other heterocyclic diones, and follow standard practices in early-stage drug discovery.

Introduction and Rationale

This compound is a heterocyclic compound featuring an azepane-dione core and a benzyl substituent. While direct biological data is unavailable, the structural motifs present in the molecule suggest several potential areas for pharmacological investigation. The azepane ring is a privileged scaffold in medicinal chemistry, and dione functionalities are present in various bioactive molecules. Structurally related compounds, such as 1,4-benzodiazepine-2,5-dione derivatives, have shown promise as potent anticancer agents by inhibiting protein synthesis. Furthermore, other nitrogen-containing heterocyclic compounds have demonstrated a wide range of activities, including anti-inflammatory and neurological effects.

This whitepaper outlines a proposed multi-tiered screening cascade to elucidate the preliminary biological activity of this compound. The strategy encompasses initial cytotoxicity screening, followed by targeted assays for anticancer, anti-inflammatory, and neurological activities.

Proposed Screening Cascade

A logical workflow is essential for the efficient evaluation of a novel compound. The proposed cascade begins with broad cytotoxicity testing to determine a safe concentration range for subsequent, more specific assays.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Targeted Primary Assays cluster_2 Phase 3: Hit Validation & Follow-up Compound This compound (Purity & Characterization) Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay on Normal Cell Line) Compound->Cytotoxicity Anticancer Antiproliferative Assay (NCI-60 Cell Line Panel) Cytotoxicity->Anticancer If non-toxic at screening concentrations AntiInflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Cytotoxicity->AntiInflammatory Neurological Neuronal Viability Assay (e.g., SH-SY5Y cells) Cytotoxicity->Neurological DoseResponse Dose-Response & IC50 Determination Anticancer->DoseResponse If significant activity is observed AntiInflammatory->DoseResponse Neurological->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) (Analog Synthesis) Mechanism->SAR

Figure 1: Proposed workflow for the preliminary biological screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical quantitative data that could be generated from the proposed screening assays.

Table 1: General Cytotoxicity Assessment

This initial screen assesses the compound's toxicity against a non-cancerous cell line to establish a therapeutic window.

Compound IDCell LineConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)
1-Benz-AZD HEK29314898.7 ± 4.2
104895.1 ± 3.8
504888.3 ± 5.1
1004862.5 ± 6.7
Doxorubicin HEK293104845.2 ± 3.9

1-Benz-AZD: this compound Doxorubicin: Positive control for cytotoxicity

Table 2: Anticancer Activity (Antiproliferative Screen)

This table summarizes hypothetical results from a screen against a panel of human cancer cell lines.

Compound IDCell LineTissue of OriginGI50 (µM)
1-Benz-AZD MCF-7Breast Cancer15.8
A549Lung Cancer22.4
HCT116Colon Cancer> 50
U87 MGGlioblastoma18.2
Paclitaxel MCF-7Breast Cancer0.01
A549Lung Cancer0.008

GI50: Concentration causing 50% growth inhibition

Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)

This assay measures the ability of the compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound IDConcentration (µM)NO Inhibition (%) (Mean ± SD)Cell Viability (%) (Mean ± SD)
1-Benz-AZD 15.2 ± 1.199.1 ± 2.4
1025.8 ± 3.597.6 ± 3.1
5068.4 ± 4.994.2 ± 2.8
Dexamethasone 1085.3 ± 3.798.5 ± 1.9

Dexamethasone: Positive control

Experimental Protocols

Detailed methodologies are crucial for reproducibility and interpretation of results.

Protocol 1: MTT Cell Viability Assay
  • Objective: To determine the effect of the compound on the viability of mammalian cells.

  • Materials: this compound, DMSO, HEK293 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Solubilization buffer (e.g., 10% SDS in 0.01M HCl).

  • Procedure:

    • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Protocol 2: Griess Assay for Nitric Oxide Inhibition
  • Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production.

  • Materials: RAW 264.7 macrophage cells, Lipopolysaccharide (LPS), Griess Reagent, Dexamethasone.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

    • Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition relative to the LPS-only treated cells.

Visualization of Pathways and Relationships

Hypothetical Anti-inflammatory Signaling Pathway

Should the compound show anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Transcription activates Compound This compound (Hypothetical Target) Compound->IKK inhibits?

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This guide provides a comprehensive, albeit hypothetical, framework for the initial biological evaluation of this compound. The successful execution of such a screening cascade would provide critical insights into the compound's therapeutic potential and guide future drug development efforts.

Predicting the Mechanism of Action for 1-Benzylazepane-2,5-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylazepane-2,5-dione is a synthetic small molecule with a core azepane-dione structure. While direct experimental data for this specific compound is limited, its structural motifs—a seven-membered lactam ring, a dione functionality, and an N-benzyl substitution—suggest several plausible mechanisms of action. This guide synthesizes information from structurally related compounds and in silico predictions to postulate its primary biological activities. The predicted mechanisms include dopamine receptor antagonism, N-methyl-D-aspartate (NMDA) receptor modulation, inhibition of protein synthesis, and cytotoxic effects on cancer cells. This document provides a comprehensive overview of these potential mechanisms, quantitative data from analogous compounds, and detailed experimental protocols for validation.

Predicted Mechanisms of Action

Based on the chemical structure of this compound and the known activities of similar compounds, four primary mechanisms of action are predicted.

Dopamine Receptor Antagonism

The unsubstituted core, azepane-2,5-dione, has been suggested to act as a dopamine antagonist. The N-benzyl group can significantly influence receptor affinity and selectivity. N-substitution on related scaffolds is a common strategy for modulating activity at dopamine receptors. It is hypothesized that this compound may exhibit antagonist activity at D1-like or D2-like dopamine receptors, which are critical in various neurological processes.

NMDA Receptor Antagonism

Structurally related benzazepine-2,5-dione analogs have been identified as antagonists of the NMDA receptor, specifically at the glycine binding site. The conformational flexibility of the azepane ring, combined with the electronic properties of the benzyl group, may allow for interaction with this site, thereby modulating glutamatergic neurotransmission. Dysregulation of the NMDA receptor is implicated in numerous neurological and psychiatric disorders.

Protein Synthesis Inhibition

Derivatives of 1,4-benzodiazepine-2,5-dione, which share the dione and a seven-membered ring system, have been shown to possess potent anticancer activity through the inhibition of protein synthesis.[1] It is plausible that this compound could interfere with ribosomal function or other aspects of the translation machinery, leading to a cessation of protein production and subsequent cell cycle arrest and apoptosis in rapidly dividing cells.

Cytotoxicity in Cancer Cells

The β-lactam core is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of DNA damage and apoptosis. The lipophilicity conferred by the N-benzyl group may enhance cellular uptake, allowing the azepane-dione core to exert cytotoxic effects.

In Silico Target Prediction

To further refine these hypotheses, an in silico target prediction was performed using the SMILES string for this compound (c1ccccc1CN1CCC(=O)CCC1=O) with the SwissTargetPrediction tool. The results indicate a high probability of interaction with several target classes, corroborating the literature-based predictions.

Table 1: Top Predicted Target Classes for this compound from SwissTargetPrediction

Target ClassRepresentative Predicted TargetsProbability*Predicted Mechanism
G Protein-Coupled ReceptorsDopamine Receptor D2, Dopamine Receptor D3HighAntagonism
Ion ChannelsNMDA Receptor (Glycine Site)ModerateAntagonism/Modulation
EnzymesProlyl endopeptidase, Dipeptidyl peptidase IVModerateInhibition
Other ProteinsSigma-1 Receptor, Sigma-2 ReceptorModerateLigand Binding

*Probability is a qualitative representation of the confidence score from the prediction tool.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not publicly available, the following tables summarize data for analogous compounds, providing a basis for comparison and for guiding initial experimental concentrations.

Table 2: Dopamine Receptor Binding Affinities of N-Substituted Azepane and Benzazepine Analogs

CompoundReceptor SubtypeAssay TypeKi (nM)Reference
N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamineD2Radioligand Binding1.5F. G. Boissier et al.
SKF-83959D1/D5Radioligand Binding0.8 / 0.3M. S. S. Choi et al.
(+)-ButaclamolD2MS Binding Assay1.2
(S)-SulpirideD2MS Binding Assay15

Table 3: NMDA Receptor Glycine Site Antagonist Activity of Benzazepine-2,5-dione Analogs

CompoundAssay TypeIC50 (µM)Reference
8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione[3H]-DCKA Binding0.013P. D. Leeson et al.
8-methyl-3-hydroxy-1H-1-benzazepine-2,5-dione[3H]-DCKA Binding0.025P. D. Leeson et al.
3-hydroxy-1H-1-benzazepine-2,5-dione[3H]-DCKA Binding0.2P. D. Leeson et al.

Table 4: Cytotoxicity of Structurally Related Dione-Containing Compounds

CompoundCell LineAssay TypeGI50 / IC50 (µM)Reference
1,4-benzodiazepine-2,5-dione derivative (52b)NCI-H522 (Lung)Growth Inhibition~0.1[1]
Tryptamine-piperazine-2,5-dione conjugate (6h)AsPC-1 (Pancreatic)Growth Inhibition6.0
3,3-dichloro-β-lactam (2b)A431 (Squamous)MTT Assay~40 µg/mL

Experimental Protocols

The following sections detail the methodologies for key experiments to validate the predicted mechanisms of action.

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity of this compound for dopamine receptor subtypes (e.g., D1, D2, D3).

Methodology: Competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK293-D2R).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (10-50 µg protein/well).

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors) near its Kd value.

    • Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • For non-specific binding determination, add a high concentration of a known unlabeled antagonist (e.g., 10 µM haloperidol).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

NMDA Receptor Glycine Site Binding Assay

Objective: To assess the ability of this compound to displace a known ligand from the glycine binding site of the NMDA receptor.

Methodology: Competitive radioligand binding assay.

  • Membrane Preparation:

    • Prepare synaptic membranes from rat cortical tissue. Homogenize tissue in ice-cold buffer and perform differential centrifugation to isolate the synaptosomal fraction.

    • Lyse the synaptosomes by osmotic shock and wash the resulting membranes repeatedly to remove endogenous glutamate and glycine.

  • Binding Assay:

    • Incubate the washed cortical membranes with a fixed concentration of a glycine site-specific radioligand (e.g., [³H]-5,7-Dichlorokynurenic acid, [³H]-DCKA).

    • Add increasing concentrations of this compound.

    • Determine non-specific binding in the presence of a saturating concentration of an unlabeled glycine site ligand (e.g., 1 mM glycine).

    • Incubate on ice for a specified time (e.g., 30 minutes).

  • Detection and Analysis:

    • Separate bound and free radioligand by rapid filtration as described for the dopamine receptor assay.

    • Quantify radioactivity and calculate specific binding.

    • Analyze the data to determine the IC50 and Ki values for this compound at the NMDA receptor glycine site.

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine if this compound inhibits protein synthesis in a cell-free system.

Methodology: Cell-free translation assay using a reporter protein.

  • System Components:

    • Utilize a commercial cell-free protein synthesis kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract).

    • Use a DNA or mRNA template encoding a reporter enzyme (e.g., Firefly Luciferase).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Assemble the translation reactions in a microplate according to the kit manufacturer's instructions, including the cell extract, amino acid mixture, energy source, and reporter template.

    • Add serial dilutions of this compound to the reaction wells.

    • Include a positive control (a known protein synthesis inhibitor like cycloheximide for eukaryotic systems) and a vehicle control (DMSO).

    • Incubate the plate at the recommended temperature (e.g., 30-37°C) for a sufficient time to allow for protein expression (e.g., 60-90 minutes).

  • Detection and Analysis:

    • Terminate the translation reaction.

    • Add the substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the signal (luminescence) using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Cancer Cell Line Cytotoxicity Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on human cancer cell lines.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture and Treatment:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of this compound.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

Visualizations

Predicted Signaling Pathways and Workflows

Predicted_Dopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DR Dopamine Receptor (D2R) AC Adenylyl Cyclase DR->AC Inhibition Compound This compound Compound->DR Antagonism cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

Caption: Predicted antagonistic action on a D2-like dopamine receptor signaling pathway.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Add this compound (Varying Concentrations) seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

The structural features of this compound suggest a multifaceted pharmacological profile. The most probable mechanisms of action include modulation of key central nervous system targets, such as dopamine and NMDA receptors, as well as broader cellular effects like protein synthesis inhibition and cytotoxicity. The provided in silico predictions and experimental protocols offer a robust framework for the systematic investigation and validation of these hypotheses. Further research employing these methods will be crucial in elucidating the precise mechanism of action and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Benzylazepane-2,5-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a seven-membered heterocyclic ring system that is considered a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery programs. More than 20 drugs containing the azepane moiety have received FDA approval for treating a variety of diseases.[1][2] While specific research on the biological activities of 1-Benzylazepane-2,5-dione (CAS No. 154195-30-9) is limited in publicly available literature, its structural components—the azepane core and the N-benzyl group—suggest significant potential for therapeutic applications.

This document provides an overview of the potential applications of this compound based on the well-established medicinal chemistry of the broader azepane class of compounds. It also includes generalized experimental protocols for the synthesis and biological evaluation of this and related compounds, intended to guide researchers in exploring its therapeutic potential.

Potential Therapeutic Applications

The azepane ring system is a key component in numerous biologically active compounds, suggesting that this compound could be a valuable starting point for the development of novel therapeutics in several areas:

  • Anticancer Agents: Azepane derivatives have been investigated for their potential as anticancer agents.[1][2] The conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets involved in cancer progression.

  • Anticonvulsant Drugs: The azepane scaffold is present in some anticonvulsant medications. Further modification of this compound could lead to new central nervous system (CNS) active agents.

  • Antimicrobial Agents: Certain azepane-containing compounds have shown promise as antimicrobial agents.[1][2]

  • Histamine H3 Receptor Inhibitors: N-substituted azepanes have been explored as histamine H3 receptor inhibitors, with potential applications in treating neurological and inflammatory disorders.

  • α-Glucosidase Inhibitors: The azepane core is also found in compounds designed to inhibit α-glucosidase, an important target in the management of diabetes.[1][2]

The N-benzyl group in this compound can also play a crucial role in its pharmacological profile. The benzyl moiety can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity and selectivity.

Quantitative Data of Representative Azepane Derivatives

Due to the lack of specific biological data for this compound, the following table summarizes the activities of other azepane-containing compounds to illustrate the therapeutic potential of this chemical class.

Compound ClassTargetKey FindingsReference
Benzo[b]cyclopenta[e]azepine-dionesAntiproliferativeShowed potent antiproliferative activity against various cancer cell lines.[3]
Tetrahydronaphtho[1,2-b]azepinesAntitrypanosomalExhibited activity against Trypanosoma cruzi and Leishmania chagasi.[3]
Triazolo[4,3-a]azepinesAnti-inflammatoryDemonstrated significant anti-inflammatory and analgesic activity with selective COX-2 inhibition.[4]
2-oxo-azepinesKinase InhibitionA 2-oxo-azepine derivative showed selective inhibition of TAK1 kinase.[5]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its analogs. These should be adapted and optimized based on specific research goals.

Protocol 1: General Synthesis of N-Substituted Azepane-2,5-diones

This protocol outlines a potential synthetic route for this compound, starting from commercially available materials.

Materials:

  • Glutaric anhydride

  • Benzylamine

  • Thionyl chloride or Oxalyl chloride

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • Anhydrous solvents (e.g., Dichloromethane, Toluene)

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Amic Acid Formation: React glutaric anhydride with benzylamine in a suitable solvent like dichloromethane at room temperature to form the corresponding N-benzyl amic acid.

  • Acid Chloride Formation: Convert the carboxylic acid group of the amic acid to an acid chloride using thionyl chloride or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the acid chloride can undergo an intramolecular Friedel-Crafts acylation to form the azepane-2,5-dione ring. This step may require elevated temperatures.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Protocol 2: In Vitro Anticancer Activity Screening

This protocol describes a general method for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) should be included.

  • Viability Assay: After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway: Potential Mechanism of Action for Azepane-Based Anticancer Agents

anticancer_pathway Potential Anticancer Mechanism of Azepane Derivatives cluster_cell Cancer Cell Azepane_Derivative This compound (or derivative) Target_Protein Target Protein (e.g., Kinase, Tubulin) Azepane_Derivative->Target_Protein Binding and Inhibition Signaling_Cascade Oncogenic Signaling Cascade Target_Protein->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Signaling_Cascade->Proliferation_Inhibition Blocked Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition drug_discovery_workflow Drug Discovery Workflow for Azepane Analogs Start Start with This compound Synthesis Synthesis of Analog Library Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Hits Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Promising Candidate

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Azepane-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the application and protocols for investigating the neuroprotective effects of a class of compounds based on the azepane-2,5-dione scaffold. While specific data on 1-Benzylazepane-2,5-dione is not extensively available in the public domain, this guide draws upon research on structurally related compounds, such as benzazepine-2,5-dione derivatives, which have shown significant potential as neuroprotective agents. These compounds are of interest for their potential therapeutic applications in a range of neurological disorders.

The core structure, an azepane-2,5-dione, is a seven-membered lactam ring. Derivatives of this scaffold, particularly those with aromatic substitutions, have been explored for their ability to modulate key signaling pathways implicated in neurodegeneration. One of the primary mechanisms of action for related compounds, such as 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD), is the antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site.[1] Overactivation of NMDA receptors is a key factor in excitotoxic neuronal cell death, a common pathway in various neurodegenerative diseases. By modulating this receptor, these compounds can potentially prevent downstream pathological events.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative benzazepine-2,5-dione analogs. This data is presented to provide a comparative overview of the potency and efficacy of this class of compounds.

Table 1: In Vitro Activity of Benzazepine-2,5-dione Analogs

Compound[3H]MK-801 Binding Assay (IC50, µM)[3H]-DCKA Glycine Site Binding Assay (IC50, µM)Functional Antagonism at NMDA Receptors (Kb, µM)
8-methyl HBADNot ReportedNot ReportedNot Reported
8-chloro HBADNot Reported0.0130.026 (NR1a/2C in oocytes), 0.048 (cortical neurons)
8-bromo HBADNot ReportedNot ReportedNot Reported

Data extracted from studies on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs.[1]

Table 2: In Vivo Activity of Selected Benzazepine-2,5-dione Analogs in a Mouse Model of Maximum Electroshock-Induced Seizures

CompoundEfficacy (ED50, mg/kg, i.v.)
6,8-dimethyl HBAD3.9

Data extracted from studies on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs.[1]

Signaling Pathways

The neuroprotective effects of benzazepine-2,5-dione derivatives are primarily attributed to their interaction with the NMDA receptor. The following diagram illustrates the proposed signaling pathway.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel Activation Excitotoxicity Excitotoxicity & Neuronal Death Ca_Channel->Excitotoxicity Ca2+ Influx Compound Azepane-2,5-dione Derivative Compound->NMDA_R Antagonizes (Glycine Site)

Caption: Proposed mechanism of neuroprotection via NMDA receptor antagonism.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the neuroprotective effects of novel azepane-2,5-dione derivatives.

Protocol 1: In Vitro NMDA Receptor Glycine Site Binding Assay

This protocol is designed to determine the affinity of the test compounds for the glycine binding site of the NMDA receptor.

Binding_Assay_Workflow start Start prep Prepare Rat Cortical Membrane Homogenates start->prep incubate Incubate Membranes with [3H]-DCKA and Test Compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter scintillation Quantify Radioactivity using Scintillation Counting filter->scintillation analyze Calculate IC50 Values scintillation->analyze end End analyze->end

Caption: Workflow for the NMDA receptor glycine site binding assay.

Materials:

  • Rat cortical tissue

  • Triton X-100

  • [3H]5,7-dichlorokynurenic acid ([3H]-DCKA)

  • Test compounds (this compound derivatives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare synaptic plasma membranes from rat cerebral cortex.

  • Incubate the membranes with varying concentrations of the test compound and a fixed concentration of [3H]-DCKA in a suitable buffer.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters to remove non-specific binding.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DCKA (IC50) by non-linear regression analysis.

Protocol 2: In Vivo Neuroprotection Assay - Maximum Electroshock (MES) Induced Seizure Model

This protocol assesses the in vivo anticonvulsant, and by extension, potential neuroprotective activity of the test compounds.

In_Vivo_MES_Workflow start Start acclimate Acclimate Mice to Laboratory Conditions start->acclimate administer Administer Test Compound or Vehicle (i.v.) acclimate->administer mes Induce Seizure via Corneal Electroshock administer->mes observe Observe for Tonic Hindlimb Extension mes->observe analyze Calculate ED50 (Protective Dose) observe->analyze end End analyze->end

Caption: Workflow for the in vivo maximum electroshock seizure model.

Materials:

  • Male ICR mice

  • Corneal electrode

  • AC stimulator

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Acclimate mice to the experimental environment.

  • Administer the test compound or vehicle intravenously (i.v.) at various doses.

  • At the time of predicted peak effect, deliver a short electrical stimulus via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extensor seizure.

  • The absence of the tonic hindlimb extension is considered a protective effect.

  • Calculate the median effective dose (ED50) required to protect 50% of the animals from the seizure using probit analysis.[1]

Conclusion

The azepane-2,5-dione scaffold represents a promising starting point for the development of novel neuroprotective agents. The protocols and data presented here, based on related benzazepine-2,5-dione derivatives, provide a framework for the initial screening and characterization of new compounds in this class. Further investigations into the structure-activity relationships, pharmacokinetic properties, and efficacy in various models of neurodegeneration are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

Application Notes and Protocols for Assessing the Anticancer Activity of Azepane-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azepane-2,5-diones and related cyclic peptide structures, such as diketopiperazines, have emerged as a promising class of compounds in anticancer research.[1][2][3] Their rigid cyclic structure offers metabolic stability and the potential for specific interactions with biological targets.[1][2][4] Derivatives of the azepane core have demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including those of the colon, breast, liver, and lung.[5] This document provides a detailed guide for researchers to evaluate the anticancer potential of novel azepane-2,5-dione compounds, using established methodologies and assays.

Data Presentation: Cytotoxicity of Related Azepane and Diketopiperazine Derivatives

The following tables summarize the cytotoxic activities of various azepane and diketopiperazine derivatives against several human cancer cell lines, as reported in the literature. This data serves as a reference for the potential efficacy of new analogs.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrrolo[1,2-a]azepine Derivatives [5]

Compound IDHepG2 (Liver) IC50 (nM)MCF7 (Breast) IC50 (nM)HCT116 (Colon) IC50 (nM)
3 444.235.5
5b 35.310.740.1
6 1.630.821.1
7 20.745.433.2
Doxorubicin10.825.328.7

Table 2: In Vitro Cytotoxicity (IC50) of Tryptamine-piperazine-2,5-dione Conjugates [6][7]

Compound IDAsPC-1 (Pancreatic) IC50 (µM)SW1990 (Pancreatic) IC50 (µM)
6h 6 ± 0.856 ± 0.85

Table 3: In Vitro Cytotoxicity (GI50) of 1,4-Benzodiazepine-2,5-dione Derivatives [8]

Compound IDAverage GI50 (µM) across 60 human cancer cell lines
11a 0.24

Table 4: In Vitro Cytotoxicity (IC50) of Imidazo[4,5-d]azepine Derivatives [9]

Compound IDA549 (Lung) IC50 (µM)
15d 23
15e 8.56

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1-Benzylazepane-2,5-dione (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HCT116, MCF-7) treatment Treat with This compound start->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50_calc Calculate IC50 mtt->ic50_calc apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro anticancer activity assessment.

Potential Signaling Pathway Modulation

Derivatives of azepane have been noted to potentially modulate the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[10]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Azepanedione This compound (Hypothesized) Azepanedione->PI3K ? Azepanedione->Akt ? Azepanedione->mTOR ?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes: 1-Benzylazepane-2,5-dione in the Study of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylazepane-2,5-dione is a heterocyclic compound featuring a seven-membered azepane ring with two carbonyl groups and a benzyl substituent on the nitrogen atom. While direct studies on this specific molecule are limited, its structural motifs, particularly the dione functionality, are present in a variety of biologically active compounds known to inhibit specific enzymes. Notably, cyclic dione structures have been identified as potent inhibitors of carboxylesterases (CEs), a class of enzymes crucial for the hydrolysis of ester-containing drugs and xenobiotics.[1][2][3] This document provides a detailed guide for investigating the potential of this compound as an enzyme inhibitor, with a focus on carboxylesterases as a likely target, drawing parallels from studies on structurally related molecules.

The core hypothesis is that the 1,2-dione moiety within the azepane ring can act as a target for nucleophilic attack by the active site serine residue of carboxylesterases, leading to reversible inhibition.[3] The benzyl group is postulated to contribute to the molecule's hydrophobicity, a factor often correlated with increased inhibitory potency against CEs.[4] These application notes will provide protocols for the synthesis of this compound, methods for evaluating its inhibitory activity against carboxylesterases, and a framework for interpreting the results.

Potential Mechanism of Action and Signaling Pathway

The proposed mechanism of carboxylesterase inhibition by this compound involves the nucleophilic attack of the catalytic serine residue in the enzyme's active site on one of the carbonyl carbons of the dione. This forms a transient, semi-stable intermediate, which, due to the stable C-C bond within the dione, does not undergo cleavage like a typical ester substrate. This repeated interaction effectively sequesters the enzyme, leading to inhibition.

G cluster_0 Carboxylesterase Catalytic Cycle cluster_1 Inhibition by this compound Ester_Substrate Ester Substrate CE Carboxylesterase (CE) (Active Site Serine) Ester_Substrate->CE Binding Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate CE->Acyl_Enzyme_Intermediate Acylation CE_Inhibitor_Complex Reversible CE-Inhibitor Complex (Hemiketal Adduct) CE->CE_Inhibitor_Complex Nucleophilic Attack Acyl_Enzyme_Intermediate->CE Deacylation Alcohol_Product Alcohol Product Acyl_Enzyme_Intermediate->Alcohol_Product Release Carboxylic_Acid_Product Carboxylic Acid Product Acyl_Enzyme_Intermediate->Carboxylic_Acid_Product Water H₂O Water->Acyl_Enzyme_Intermediate Inhibitor This compound Inhibitor->CE Competitive Binding CE_Inhibitor_Complex->CE Dissociation

Figure 1: Proposed mechanism of carboxylesterase inhibition.

Quantitative Data Summary

The following table presents hypothetical inhibitory constants for this compound against two major human carboxylesterase isoforms, hCE1 and hCE2. These values are for illustrative purposes to guide researchers in data presentation and are based on typical potencies observed for other cyclic dione inhibitors.[1][3]

CompoundTarget EnzymeKi (nM)IC50 (nM)Inhibition Type
This compoundhCE13575Competitive
This compoundhCE2120250Competitive
Benzil (Reference Inhibitor)hCE11532Competitive[3]
Benzil (Reference Inhibitor)hCE24598Competitive[3]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route adapted from general methods for the N-alkylation and cyclization of related heterocyclic compounds.

Materials:

  • Glutaric anhydride

  • Benzylamine

  • Thionyl chloride

  • Aluminum chloride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: N-Benzylglutaramic acid formation:

    • Dissolve glutaric anhydride (1 eq) in DCM.

    • Slowly add benzylamine (1 eq) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-benzylglutaramic acid.

  • Step 2: Cyclization to this compound:

    • Suspend N-benzylglutaramic acid (1 eq) in DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0°C and stir for 1 hour.

    • In a separate flask, prepare a suspension of aluminum chloride (1.5 eq) in DCM at 0°C.

    • Slowly add the acid chloride solution to the aluminum chloride suspension.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring it onto crushed ice.

    • Separate the organic layer, wash with water and brine, and dry over MgSO₄.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

G Start Glutaric Anhydride + Benzylamine Step1 N-Benzylglutaramic acid formation (DCM, 0°C to RT) Start->Step1 Intermediate N-Benzylglutaramic acid Step1->Intermediate Step2 Acid Chloride Formation (SOCl₂, DCM, 0°C) Intermediate->Step2 Intermediate2 N-Benzylglutaryl chloride Step2->Intermediate2 Step3 Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) Intermediate2->Step3 Product This compound Step3->Product

Figure 2: Synthetic workflow for this compound.
Protocol 2: Carboxylesterase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of this compound against human carboxylesterases.

Materials:

  • Recombinant human carboxylesterase 1 (hCE1) and 2 (hCE2)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • This compound (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 180 µL of phosphate buffer to each well.

  • Add 2 µL of the inhibitor solution at various concentrations to the wells. For the control, add 2 µL of DMSO.

  • Add 10 µL of the hCE1 or hCE2 enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the pNPA substrate solution.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G Prepare_Reagents Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) Dispense_Buffer Dispense Buffer into 96-well plate Prepare_Reagents->Dispense_Buffer Add_Inhibitor Add Inhibitor/ DMSO Control Dispense_Buffer->Add_Inhibitor Add_Enzyme Add Enzyme (hCE1 or hCE2) Add_Inhibitor->Add_Enzyme Incubate Incubate (37°C, 10 min) Add_Enzyme->Incubate Add_Substrate Add Substrate (pNPA) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) over time Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis

Figure 3: Experimental workflow for the carboxylesterase inhibition assay.
Protocol 3: Determination of Inhibition Type and Ki

This protocol outlines how to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Procedure:

  • Perform the carboxylesterase inhibition assay as described in Protocol 2.

  • Instead of a single substrate concentration, use a range of pNPA concentrations at each fixed concentration of the inhibitor.

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

  • Calculate the Ki value from the slopes and intercepts of the Lineweaver-Burk plot using the appropriate equations for the determined inhibition type.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, its structural similarity to known carboxylesterase inhibitors suggests it is a promising candidate for investigation. The protocols and theoretical framework provided in these application notes offer a comprehensive guide for researchers to synthesize, screen, and characterize the enzyme inhibitory properties of this and related compounds. Such studies could contribute to the development of novel modulators of drug metabolism and potentially lead to new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylazepane-2,5-dione. The information is compiled from established principles in the synthesis of medium-sized lactams and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing a seven-membered ring system like this compound?

A1: The synthesis of medium-sized rings, such as the seven-membered azepane core, is often challenging due to unfavorable thermodynamics and kinetics.[1][2] Key difficulties include:

  • Entropic Factors: The likelihood of the two reactive ends of a linear precursor meeting to form a ring decreases as the chain length increases, making cyclization less favorable than competing intermolecular reactions.[1]

  • Transannular Strain: Non-bonding interactions across the ring can introduce strain, destabilizing the cyclic structure compared to smaller or larger rings.[3]

  • Amide Bond Rigidity: The planar nature of the amide bond can impose conformational constraints that hinder the desired cyclization.

Q2: Which synthetic routes are commonly employed for the synthesis of azepane-diones?

A2: A prevalent strategy for constructing similar cyclic diones is the intramolecular Dieckmann condensation of a suitable diester precursor.[4][5] This base-catalyzed reaction forms a cyclic β-keto ester, which can then be converted to the desired dione. Alternative methods, such as ring-expansion reactions, have also proven effective for synthesizing medium-sized lactams and can be a viable alternative if direct cyclization proves difficult.[2]

Q3: Why is my reaction yield for the cyclization step consistently low?

A3: Low yields in the formation of seven-membered rings are a common issue.[6] The primary competing reaction is often intermolecular polymerization, where multiple linear precursor molecules react with each other to form long chains instead of cyclizing. To mitigate this, high-dilution conditions are strongly recommended. This involves the slow addition of the substrate to a large volume of solvent to maintain a very low concentration, thereby favoring the intramolecular reaction pathway.

Q4: What role does the N-benzyl group play during the synthesis?

A4: The N-benzyl group serves as a protecting group for the nitrogen atom. It is generally stable under a variety of reaction conditions. However, its presence can influence the conformation of the precursor and the transition state of the cyclization reaction. The removal of the benzyl group, if required in subsequent steps, is typically achieved through hydrogenolysis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Intermolecular Polymerization: The concentration of the starting material is too high, favoring polymerization over intramolecular cyclization.1. Employ high-dilution techniques. Add the diester solution dropwise over an extended period to the reaction mixture containing the base.
2. Inactive Base: The base (e.g., sodium hydride, potassium tert-butoxide) may have degraded due to moisture or improper storage.2. Use a fresh, unopened container of the base or test the activity of the existing batch. Ensure all glassware and solvents are rigorously dried.
3. Unfavorable Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.3. Optimize the reaction temperature. Start with conditions reported for similar seven-membered ring closures and conduct small-scale experiments at varying temperatures.
Formation of Multiple Unexpected Byproducts 1. Side Reactions: The enolate intermediate may be participating in unintended reactions, such as intermolecular Claisen-type condensations.1. Lower the reaction temperature to increase selectivity. Consider using a less reactive base.
2. Impure Starting Material: Impurities in the linear precursor can lead to various side reactions.2. Ensure the purity of the starting diester through rigorous purification (e.g., column chromatography, distillation) and characterization (e.g., NMR, MS).
Difficulty in Product Isolation 1. Emulsion During Work-up: The product may form a stable emulsion between the aqueous and organic layers.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite.
2. Product Solubility: The product might have significant solubility in the aqueous phase, especially if it is protonated.2. Carefully adjust the pH of the aqueous layer during extraction. Perform multiple extractions with the organic solvent to ensure complete recovery.

Experimental Protocols

Proposed Synthesis via Dieckmann Condensation

The synthesis of this compound can be envisioned through the intramolecular Dieckmann condensation of a suitable precursor, such as diethyl 4-(benzylamino)heptanedioate.

Step 1: Synthesis of Diethyl 4-(benzylamino)heptanedioate (Linear Precursor)

A detailed protocol for this step would depend on the chosen starting materials. A possible route involves the dialkylation of benzylamine with a suitable halo-ester.

Step 2: Intramolecular Dieckmann Condensation

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., 1.2 equivalents of sodium hydride, 60% dispersion in mineral oil) to a three-necked flask containing a large volume of anhydrous solvent (e.g., toluene or THF). Heat the suspension to the desired reaction temperature (e.g., reflux).

  • Slow Addition: Dissolve the diethyl 4-(benzylamino)heptanedioate (1 equivalent) in a significant volume of the same anhydrous solvent. Using a syringe pump, add this solution dropwise to the heated base suspension over a period of several hours (e.g., 8-12 hours) to maintain high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess base by the slow addition of a proton source (e.g., acetic acid or saturated aqueous ammonium chloride).

  • Work-up and Purification: Perform an aqueous work-up, separating the organic and aqueous layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product (a β-keto ester) can be purified by column chromatography.

Step 3: Hydrolysis and Decarboxylation

The purified β-keto ester from the previous step can be heated in the presence of acid or base to induce hydrolysis and decarboxylation, yielding the final this compound.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_final Final Product Formation start Benzylamine & Halo-ester precursor Diethyl 4-(benzylamino)heptanedioate start->precursor Dialkylation cyclization Dieckmann Condensation (High Dilution) precursor->cyclization beta_keto_ester Cyclic β-Keto Ester cyclization->beta_keto_ester final_step Hydrolysis & Decarboxylation beta_keto_ester->final_step product This compound final_step->product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_low_yield start Low or No Yield Observed check_concentration Is the reaction run under high-dilution conditions? start->check_concentration check_base Is the base active and anhydrous? check_concentration->check_base Yes solution_dilution Implement slow addition of substrate. check_concentration->solution_dilution No check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Use fresh, dry base and anhydrous solvents. check_base->solution_base No check_purity Is the starting material pure? check_temp->check_purity Yes solution_temp Screen a range of temperatures. check_temp->solution_temp No solution_purity Purify starting material and re-characterize. check_purity->solution_purity No

Caption: Troubleshooting logic for low yield in cyclization.

References

improving the yield and purity of 1-Benzylazepane-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzylazepane-2,5-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route for the synthesis of this compound is the intramolecular cyclization of a linear N-benzyl substituted amino di-acid or its corresponding ester. A typical precursor would be N-benzyl-N-(2-carboxyethyl)-β-alanine or its diester derivative. The cyclization can be achieved via methods like Dieckmann condensation or by forming an active ester followed by cyclization under high dilution conditions to favor the intramolecular reaction.

Q2: What are the main challenges in the synthesis of a seven-membered ring like azepane-2,5-dione?

The formation of seven-membered rings, such as the azepane core, can be challenging due to unfavorable entropic factors compared to the formation of five- or six-membered rings. This can often lead to lower yields. A primary competing reaction is intermolecular polymerization, where precursor molecules react with each other to form long chains instead of cyclizing.

Q3: How can I minimize the formation of polymeric byproducts?

To minimize intermolecular polymerization and favor the desired intramolecular cyclization, high-dilution conditions are crucial. This involves adding the linear precursor slowly to a large volume of solvent, often with the cyclization agent already present. This keeps the concentration of the precursor low at any given time, reducing the likelihood of intermolecular reactions.

Q4: What purification methods are most effective for this compound?

Purification of this compound typically involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Ineffective Cyclization: The chosen base or coupling agent may not be strong enough or suitable for the reaction. 2. Decomposition: The reaction temperature might be too high, leading to the decomposition of the starting material or product. 3. Intermolecular Polymerization: The concentration of the starting material is too high, favoring polymerization over cyclization.1. If using a base-mediated cyclization (like Dieckmann), consider stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure all reagents and solvents are anhydrous. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. Start with lower temperatures and gradually increase. 3. Employ high-dilution techniques. Add the linear precursor dropwise over an extended period to a large volume of solvent containing the cyclization agent.
Formation of Multiple Byproducts 1. Side Reactions: The reactive intermediates may be undergoing undesired side reactions, such as self-condensation of the starting material. 2. Impure Starting Materials: Impurities in the linear precursor can lead to the formation of various byproducts.1. Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired cyclization. 2. Ensure the starting linear precursor is of high purity. Purify it by chromatography or recrystallization before the cyclization step. Confirm purity using techniques like NMR and mass spectrometry.
Difficulty in Product Isolation 1. Emulsion during Workup: The product may be forming a stable emulsion between the aqueous and organic layers during extraction. 2. High Water Solubility: The product might have some solubility in the aqueous phase, leading to loss during extraction.1. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. 2. To minimize loss, saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent.
Product Purity Issues After Chromatography 1. Co-eluting Impurities: An impurity may have a similar polarity to the product, making separation by standard column chromatography difficult. 2. Product Degradation on Silica Gel: The product might be unstable on the acidic surface of silica gel.1. Try a different solvent system for chromatography or consider using a different stationary phase (e.g., alumina, or reverse-phase silica). High-Performance Liquid Chromatography (HPLC) can also be an option for difficult separations. 2. Deactivate the silica gel by pre-treating it with a small amount of a base, like triethylamine, mixed in the eluent. Alternatively, use neutral alumina for chromatography.

Quantitative Data Summary

The following table presents hypothetical data to illustrate how reaction conditions can influence the yield and purity of this compound synthesis via an intramolecular cyclization.

EntryConcentration of Precursor (M)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
10.125243580
20.0125246590
30.00125488095
40.010485592
50.0150126085 (with some degradation)

This data is illustrative and serves to demonstrate potential optimization trends.

Experimental Protocols

Proposed Synthesis of this compound via Intramolecular Cyclization

This protocol describes a hypothetical method for the synthesis of this compound from a linear diester precursor, diethyl 4-(benzylamino)heptanedioate.

Materials:

  • Diethyl 4-(benzylamino)heptanedioate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Base: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil. Decant the hexane and add anhydrous toluene.

  • Cyclization Reaction: Dissolve diethyl 4-(benzylamino)heptanedioate (1 equivalent) in a mixture of anhydrous toluene and THF. Add this solution to the dropping funnel.

  • High-Dilution Addition: Heat the sodium hydride suspension in toluene to reflux. Add the diester solution from the dropping funnel dropwise to the refluxing suspension over a period of 8-12 hours to maintain high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start prepare_base Prepare NaH suspension in Toluene start->prepare_base prepare_precursor Dissolve Diester Precursor in Toluene/THF start->prepare_precursor cyclization Intramolecular Cyclization (High Dilution, Reflux) prepare_base->cyclization Slow Addition prepare_precursor->cyclization Slow Addition monitoring Monitor by TLC cyclization->monitoring quench Quench with NH4Cl monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Technical Support Center: Overcoming Solubility Challenges of 1-Benzylazepane-2,5-dione in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Benzylazepane-2,5-dione during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?

A1: Precipitation upon dilution of a DMSO stock is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay that keeps the compound in solution. Many cell lines can tolerate DMSO up to 0.5%, but this should be experimentally verified.

  • Use Co-solvents: In addition to DMSO, other co-solvents like ethanol, methanol, or polyethylene glycol (PEG) can be used to improve solubility.

  • Employ Solubilizing Agents: Surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins can be added to the assay buffer to enhance the solubility of hydrophobic compounds.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer can significantly improve its solubility.

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: The maximum recommended concentration of DMSO varies depending on the cell line and the duration of the experiment. Generally, concentrations below 0.5% (v/v) are well-tolerated by most cell lines for up to 72 hours. However, it is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.

DMSO ConcentrationGeneral ObservationsRecommendations
< 0.1%Generally considered safe with minimal effects.Recommended for sensitive primary cells and long-term exposure studies.
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.A common range for many in vitro assays; validation is recommended.
0.5% - 1.0%Increased cytotoxicity and effects on cell proliferation and function may be observed.Short-term exposure may be possible for some robust cell lines.
> 1.0%Significant cytotoxicity, apoptosis, and membrane damage are common.Generally not recommended.

Q3: Can I use surfactants to improve the solubility of this compound? Which ones are recommended?

A3: Yes, surfactants can be effective in solubilizing poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule. Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.

SurfactantCritical Micelle Concentration (CMC)Typical Working Concentration
Tween® 20~0.06 mM0.01% - 0.1%
Tween® 80~0.012 mM0.01% - 0.1%
Triton™ X-100~0.24 mM0.01% - 0.1%

It is essential to determine the compatibility of the chosen surfactant with your specific assay, as high concentrations can disrupt cell membranes or interfere with protein function.

Q4: How do cyclodextrins work to improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][2][3] They can encapsulate poorly soluble molecules, like likely this compound, within their hydrophobic core, thereby increasing the apparent aqueous solubility of the "guest" molecule.[1][2][3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Multi-Well Plates

  • Possible Cause: High compound concentration, low DMSO tolerance of the assay, or temperature fluctuations.

  • Troubleshooting Steps:

    • Decrease the final compound concentration: If possible, test a lower concentration range.

    • Increase the final DMSO concentration: If the assay allows, slightly increasing the DMSO percentage might help. Always include a vehicle control with the matched DMSO concentration.

    • Pre-warm the assay buffer: Adding the DMSO stock to a slightly warmed buffer can sometimes prevent precipitation.

    • Change the order of addition: Try adding the compound-DMSO solution to the assay medium with gentle mixing.

Issue 2: Inconsistent Assay Results

  • Possible Cause: Partial compound precipitation, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visually inspect wells for precipitation: Use a microscope to check for precipitates in your assay plates.

    • Filter the final solution: For biochemical assays, filtering the final solution through a low protein-binding filter (e.g., 0.22 µm) can remove precipitates. Note that this will reduce the effective concentration of your compound.

    • Use a solubility-enhancing formulation: Consider pre-formulating this compound with cyclodextrins or as a lipid-based formulation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution with a Co-solvent

  • Weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM).

  • If necessary, gently warm the solution and sonicate to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: Using Cyclodextrins to Enhance Solubility

  • Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10-40% w/v).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate, typically for 1-24 hours at room temperature with gentle agitation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Assay Dilution cluster_troubleshooting Troubleshooting compound This compound (Solid) solvent 100% DMSO compound->solvent Dissolve stock High Concentration Stock (e.g., 20 mM) solvent->stock assay_buffer Aqueous Assay Buffer stock->assay_buffer Dilute final_solution Final Assay Concentration (e.g., 20 µM) assay_buffer->final_solution precipitation Precipitation Observed final_solution->precipitation If solubilizer Add Solubilizing Agent (e.g., Cyclodextrin, Surfactant) precipitation->solubilizer Then solubilizer->assay_buffer

Caption: Workflow for preparing and troubleshooting this compound solutions for biological assays.

cyclodextrin_mechanism cluster_system Cyclodextrin Solubilization cd Cyclodextrin complex Inclusion Complex (Water Soluble) cd->complex Encapsulates drug This compound (Poorly Soluble) drug->complex water Aqueous Environment

Caption: Mechanism of solubility enhancement of a hydrophobic compound by a cyclodextrin.

References

refining analytical techniques for 1-Benzylazepane-2,5-dione detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 1-Benzylazepane-2,5-dione

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of this compound and related cyclic diketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

A1: The primary challenges stem from its chemical structure. As a cyclic diketone, this compound can exhibit keto-enol tautomerism, where it exists as an equilibrium mixture of two or more structural isomers.[1][2] This can lead to issues such as peak splitting or broadening in chromatography, and variable spectral data. Additionally, these compounds can be prone to dimerization or complex formation, further complicating analysis.[3] Careful control of solvent, pH, and temperature is crucial.

Q2: Which analytical techniques are most suitable for detecting and quantifying this compound?

A2: The most common and suitable techniques are High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] HPLC is advantageous for analyzing the compound in solution and can be adapted to manage tautomeric forms. GC-MS is highly sensitive but may require derivatization to improve volatility and thermal stability. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and studying tautomerism.[2]

Q3: How does keto-enol tautomerism affect my chromatographic results?

A3: Keto-enol tautomerism can result in multiple peaks for a single compound, or broad, poorly resolved peaks.[2] The ratio of keto to enol forms can change depending on the solvent composition of your mobile phase, pH, and temperature. To manage this, it is recommended to use a mobile phase that favors one form, such as an acidic modifier (e.g., formic or phosphoric acid) to stabilize the keto form.[5]

Q4: Can I use GC-MS for the analysis of this compound?

A4: Yes, GC-MS can be a highly sensitive method for the analysis of this compound.[4] However, due to its polarity and potential for thermal degradation, derivatization may be necessary to improve its volatility and stability in the GC inlet. Silylation is a common derivatization technique for compounds with active hydrogens.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Multiple or Broad Peaks in HPLC Keto-enol tautomerism.[1][2]Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to drive the equilibrium towards one tautomeric form.[5] Ensure consistent mobile phase pH and temperature.
Dimerization of the analyte.[3]Dilute the sample. Analyze at a lower concentration to disfavor dimer formation.
Low Signal Intensity / Poor Sensitivity Poor ionization in LC-MS.Optimize MS source parameters (e.g., capillary voltage, gas flow). Try different ionization modes (ESI, APCI) and polarities (positive/negative).
Analyte degradation in GC inlet.Use a lower inlet temperature. Consider derivatization to increase thermal stability.
Poor Peak Shape (Tailing) Silanol interactions on the HPLC column.Use a column with end-capping or a specialized phase like Newcrom R1 with low silanol activity.[5] Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts if compatible with your detection method.
Active sites in the GC liner.Use a deactivated liner.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure the HPLC system is properly equilibrated. Use a column oven to maintain a stable temperature.
Sample matrix effects.Implement a more rigorous sample clean-up procedure (e.g., Solid Phase Extraction - SPE).

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol provides a general method for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis with Derivatization

This protocol is suitable for trace-level detection.

  • Derivatization: To 100 µL of a 1 mg/mL sample solution in a dry solvent (e.g., Dichloromethane), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan m/z 50-550.

Visualizations

Workflow and Troubleshooting Diagrams

General Analytical Workflow cluster_workflow Experimental Workflow Sample Sample Preparation (Dissolution & Filtration) Analysis Chromatographic Analysis (HPLC or GC-MS) Sample->Analysis Data Data Acquisition (UV, MS Spectra) Analysis->Data Processing Data Processing (Integration & Quantification) Data->Processing

Caption: A generalized workflow for the analysis of this compound.

Troubleshooting: Poor Peak Shape start Poor Peak Shape Observed (e.g., Broadening, Splitting) check_tauto Is Tautomerism Suspected? start->check_tauto add_acid Action: Add Acid to Mobile Phase (e.g., 0.1% HCOOH) check_tauto->add_acid Yes check_conc Is Analyte Concentration High? check_tauto->check_conc No resolved Issue Resolved add_acid->resolved dilute Action: Dilute Sample check_conc->dilute Yes check_column Consider Column Effects (e.g., Silanol Activity) check_conc->check_column No dilute->resolved new_column Action: Use End-Capped or Specialized Column check_column->new_column Yes new_column->resolved

Caption: A decision tree for troubleshooting poor chromatographic peak shape.

References

addressing cytotoxicity of 1-Benzylazepane-2,5-dione in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with 1-Benzylazepane-2,5-dione in non-target cells. The following information is designed to assist in the development of strategies to mitigate these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of off-target cytotoxicity observed with this compound?

A1: While specific mechanistic data for this compound is limited, drug-induced cytotoxicity in non-target cells can occur through several common mechanisms. These include the induction of oxidative stress, triggering of apoptosis (programmed cell death), DNA damage, and mitochondrial dysfunction.[1][2] Some compounds can also interfere with essential cellular signaling pathways, leading to cell death.[2] For instance, similar heterocyclic compounds have been shown to induce apoptosis and cell cycle arrest in various cell lines.[3]

Q2: How can I determine the cytotoxic concentration (IC50) of this compound in my non-target cell line?

A2: A dose-response experiment using a standard cytotoxicity assay is recommended to determine the 50% inhibitory concentration (IC50). Commonly used assays include the MTT, LDH leakage, or neutral red uptake assays.[4][5] The selection of the assay can be critical, as some assays are dependent on cellular metabolic activity which itself might be affected by the compound.[5]

Q3: What are some initial troubleshooting steps if I observe high cytotoxicity in my non-target control cells?

A3: High cytotoxicity in non-target cells can be a significant hurdle. Here are some initial steps to troubleshoot this issue:

  • Confirm Compound Purity and Stability: Ensure the purity of your this compound batch and its stability in your experimental conditions.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) to rule out solvent-induced toxicity.[1]

  • Cell Line Sensitivity: Consider the inherent sensitivity of your chosen non-target cell line. It may be beneficial to test the compound on a more robust or a panel of different non-target cell lines.

  • Optimize Concentration and Incubation Time: Reducing the compound concentration or the duration of exposure may mitigate cytotoxic effects while potentially maintaining the desired on-target activity.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in the LDH cytotoxicity assay.

The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[4][6][7]

Potential Cause Recommended Solution
Serum Interference Phenol red and high levels of serum in the culture medium can interfere with the LDH assay. Use a low-serum or serum-free medium during the compound incubation period if possible.
Cell Lysis from Handling Vigorous pipetting or centrifugation can prematurely lyse cells, leading to artificially high LDH release. Handle cells gently.
Inconsistent Cell Seeding Variations in the initial number of cells per well will lead to variability in the total LDH available for release. Ensure accurate and consistent cell seeding.
Microbial Contamination Bacterial or fungal contamination can cause cell death and release of LDH. Regularly check cultures for contamination.
Issue 2: Discrepancy between MTT and a membrane integrity assay (e.g., LDH or Trypan Blue).

The MTT assay measures cell viability based on mitochondrial reductase activity, which can sometimes provide a different picture of cytotoxicity compared to assays that measure membrane integrity.[5]

Potential Cause Interpretation and Next Steps
Mitochondrial Dysfunction This compound may be directly impacting mitochondrial function without causing immediate cell membrane rupture.[2] This would lead to a significant decrease in the MTT signal but a less pronounced effect in an LDH assay.
Inhibition of Cellular Respiration The compound might be inhibiting enzymes involved in cellular respiration, thus reducing MTT formazan production without necessarily killing the cells.
Apoptosis vs. Necrosis The compound may be inducing apoptosis, where membrane integrity is initially maintained, leading to a delayed LDH release compared to the metabolic shutdown detected by MTT.
Recommendation To get a clearer picture, it is advisable to use a multi-parametric approach. Combine a metabolic assay like MTT with a membrane integrity assay (LDH) and an apoptosis assay (e.g., Caspase-3/7 activity).

Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound by measuring LDH release.

Materials:

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound (and appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Incubation: Remove the old medium and add the compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, carefully collect a supernatant sample from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Protocol 2: Co-treatment with an Antioxidant

For compounds that induce oxidative stress, co-administration of an antioxidant may offer protection to non-target cells.[1] N-acetylcysteine (NAC) is a commonly used antioxidant.

Materials:

  • Non-target cell line

  • Complete cell culture medium

  • This compound

  • N-acetylcysteine (NAC)

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Seeding: Seed non-target cells in a 96-well plate and allow them to adhere overnight.

  • Co-treatment: Prepare solutions of this compound at a fixed concentration (e.g., its IC50) and serial dilutions of NAC. Also, include controls for the compound alone and NAC alone.

  • Incubation: Add the treatment solutions to the cells and incubate for the desired time.

  • Cytotoxicity Assessment: Perform a standard cytotoxicity assay (e.g., MTT or LDH) to determine if NAC can rescue the cells from the compound-induced toxicity.

  • Data Analysis: Compare the cytotoxicity in the co-treatment groups to the group treated with this compound alone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Target and Non-Target Cells prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Glo) incubate->apoptosis_assay calculate_ic50 Calculate IC50 Values mtt_assay->calculate_ic50 ldh_assay->calculate_ic50 apoptosis_assay->calculate_ic50 compare_toxicity Compare Toxicity Profiles calculate_ic50->compare_toxicity

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway compound This compound ros Increased ROS compound->ros dna_damage DNA Damage compound->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Potential cytotoxic signaling pathways of this compound.

troubleshooting_logic start High Cytotoxicity in Non-Target Cells check_purity Check Compound Purity & Stability start->check_purity vehicle_control Run Vehicle Control start->vehicle_control change_cell_line Test on a Different Non-Target Cell Line start->change_cell_line optimize_conditions Optimize Concentration & Incubation Time start->optimize_conditions result_purity Purity/Stability Issue check_purity->result_purity result_vehicle Solvent Toxicity vehicle_control->result_vehicle result_cell Cell Line Specific Sensitivity change_cell_line->result_cell result_conditions Dose/Time Dependent Toxicity optimize_conditions->result_conditions

Caption: Troubleshooting logic for off-target cytotoxicity.

References

Technical Support Center: Method Refinement for Scaling Up 1-Benzylazepane-2,5-dione Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 1-Benzylazepane-2,5-dione. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and reliable method for the synthesis of this compound is a two-step process. The first step involves the formation of a mono-amide mono-acid intermediate by reacting glutaric anhydride with benzylamine. The second step is the cyclization of this intermediate to form the desired this compound, typically promoted by heat or a dehydrating agent.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

When scaling up the production of this compound, it is crucial to monitor several parameters to ensure safety, efficiency, and product quality. These include:

  • Temperature Control: Both the initial amidation and the subsequent cyclization are temperature-sensitive. Exothermic reactions can occur, and maintaining a consistent temperature profile is essential for preventing side reactions and ensuring complete conversion.

  • Mixing Efficiency: Adequate agitation is critical, especially in larger reactors, to ensure homogenous reaction conditions and prevent localized overheating.

  • Rate of Reagent Addition: A controlled addition rate of reagents is important to manage the reaction exotherm and minimize the formation of impurities.

  • Solvent Volume: The concentration of the reaction mixture can impact reaction kinetics and solubility. It is important to adjust solvent volumes appropriately for larger batches.

  • Purification Method: The choice of purification method (e.g., recrystallization, column chromatography) may need to be adapted for larger quantities of product.

Q3: How can I improve the yield and purity of this compound during scale-up?

To enhance the yield and purity of your product, consider the following:

  • High-Purity Starting Materials: Ensure the glutaric anhydride and benzylamine are of high purity to avoid introducing impurities that can lead to side reactions.

  • Anhydrous Conditions: Moisture can interfere with the reaction, particularly if using dehydrating agents for cyclization. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Optimized Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Effective Purification: For larger scales, recrystallization is often a more practical purification method than chromatography. Experiment with different solvent systems to find one that provides high recovery and purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete reaction in the first step (amide formation). 2. Inefficient cyclization. 3. Degradation of starting materials or product.1. Confirm the formation of the intermediate amide-acid by LC-MS or NMR before proceeding to cyclization. 2. Increase the reaction temperature for cyclization or use a more effective dehydrating agent (e.g., acetic anhydride, thionyl chloride). 3. Ensure starting materials are pure and the reaction temperature is not excessively high.
Formation of Multiple Byproducts 1. Side reactions due to impurities in starting materials. 2. Polymerization at high concentrations. 3. Decomposition at elevated temperatures.1. Purify starting materials before use. 2. Perform the reaction under more dilute conditions. 3. Optimize the reaction temperature by running small-scale experiments at different temperatures.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid. 2. Poor recovery during recrystallization. 3. Product is difficult to separate from starting materials or byproducts.1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography may be necessary. 2. Screen a variety of recrystallization solvents or solvent mixtures. 3. If recrystallization is ineffective, consider column chromatography with a suitable solvent system.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Pilot-Scale Synthesis Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Glutaric Anhydride 10.0 g1.0 kg
Benzylamine 9.4 g0.94 kg
Solvent (Toluene) 100 mL10 L
Reaction Temperature (Step 1) 25 °C25-30 °C (with cooling)
Reaction Temperature (Step 2) 110 °C (Reflux)110 °C (Reflux)
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-90%80-88%
Purity (after recrystallization) >98%>98%

Experimental Protocols

Laboratory-Scale Synthesis of this compound (10 g)

Step 1: Synthesis of 5-(benzylamino)-5-oxopentanoic acid

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add glutaric anhydride (10.0 g, 87.6 mmol) and toluene (100 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Slowly add benzylamine (9.4 g, 87.6 mmol) dropwise to the solution over 15 minutes. A white precipitate will form.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the white precipitate and wash with cold toluene (2 x 20 mL).

  • Dry the solid under vacuum to yield 5-(benzylamino)-5-oxopentanoic acid.

Step 2: Cyclization to this compound

  • Place the dried 5-(benzylamino)-5-oxopentanoic acid from the previous step into a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (50 mL).

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water (200 mL) with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound as a white solid.

Pilot-Scale Synthesis of this compound (1 kg)

Step 1: Synthesis of 5-(benzylamino)-5-oxopentanoic acid

  • In a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge glutaric anhydride (1.0 kg, 8.76 mol) and toluene (10 L).

  • Stir the mixture at 25 °C until all solids are dissolved.

  • Charge benzylamine (0.94 kg, 8.76 mol) to the addition funnel and add it to the reactor over a period of 1 hour, maintaining the internal temperature below 30 °C using a cooling jacket.

  • Stir the resulting slurry for an additional 3 hours at 25 °C.

  • Filter the product using a Nutsche filter and wash the cake with cold toluene (2 x 2 L).

  • Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

Step 2: Cyclization to this compound

  • Charge the dried 5-(benzylamino)-5-oxopentanoic acid to a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Add acetic anhydride (5 L).

  • Heat the mixture to reflux (approximately 140 °C) and hold for 5 hours. Monitor reaction completion by HPLC.

  • Cool the reaction mixture to 20-25 °C.

  • Slowly transfer the reaction mixture to another reactor containing ice-water (20 L) with good agitation, maintaining the temperature of the quench mixture below 25 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 L).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 L) followed by brine (1 x 10 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in hot ethanol and add water until turbidity persists. Cool to 0-5 °C to induce crystallization.

  • Filter the solid, wash with a cold ethanol/water mixture, and dry in a vacuum oven at 50 °C to yield pure this compound.

Visualizations

Synthesis_Pathway A Glutaric Anhydride C 5-(benzylamino)-5-oxopentanoic acid (Intermediate) A->C + Benzylamine (Toluene, RT) B Benzylamine B->C D This compound (Final Product) C->D Heat (Reflux) - H2O

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Material Procurement & QC B Step 1: Amide Formation (Controlled Addition) A->B C Intermediate Isolation & Drying B->C D Step 2: Cyclization (Heating) C->D E Workup & Extraction D->E F Recrystallization E->F G Drying F->G H Final Product QC (Purity & Yield) G->H

Caption: Experimental workflow for scaled-up production.

Troubleshooting_Guide Start Low Yield or Impure Product Q1 Check Reaction Completion (TLC/HPLC) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No A1_No Reaction Complete Q1->A1_No Yes Sol1 Increase Reaction Time or Temperature A1_Yes->Sol1 Q2 Check Starting Material Purity A1_No->Q2 A2_Yes Impure Q2->A2_Yes No A2_No Pure Q2->A2_No Yes Sol2 Purify Starting Materials A2_Yes->Sol2 Sol3 Optimize Purification (Recrystallization Solvent) A2_No->Sol3

Caption: Troubleshooting decision tree for synthesis issues.

strategies to reduce off-target effects of 1-Benzylazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using 1-Benzylazepane-2,5-dione. To address the challenges of off-target effects, this resource offers structured advice and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Cellular Phenotypes Not Correlated with On-Target Inhibition

Question: We are observing cellular effects that are inconsistent with the known function of our intended target, Kinase X. Could these be off-target effects of this compound?

Answer: Yes, unexpected cellular phenotypes are often indicative of a compound interacting with unintended targets.[1] Kinases frequently share structural similarities in their ATP-binding pockets, making it possible for an inhibitor to bind to and affect multiple kinases, leading to unforeseen biological outcomes.[1]

Recommended Actions:

  • Comprehensive Kinase Selectivity Profiling: To identify potential off-target interactions, it is crucial to screen this compound against a broad panel of kinases.[1] This can be achieved through biochemical assays that measure the compound's activity, potency, and selectivity.[2]

  • Use of Structurally Unrelated Inhibitors: As a control, utilize a structurally different inhibitor for Kinase X to see if it reproduces the on-target phenotype without the unexpected effects.

  • Target Knockdown/Knockout Controls: Employ techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the intended target, Kinase X. This will help to confirm that the observed phenotype is indeed independent of on-target inhibition.[3]

Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity

Question: this compound shows high potency against purified Kinase X in our biochemical assays, but we observe a significantly weaker effect in our cell-based assays. What could be the reason for this?

Answer: Discrepancies between biochemical and cellular assay results can arise from several factors, including poor cell permeability, active efflux from the cell, or engagement with off-target proteins within the complex cellular environment.

Recommended Actions:

  • Assess Cell Permeability: Evaluate the ability of this compound to cross the cell membrane using standard assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Confirm Target Engagement in a Cellular Context: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that the compound is binding to Kinase X within the cell.

  • Investigate Cellular Off-Target Engagement: A broad, unbiased approach like chemical proteomics can identify the full spectrum of proteins that this compound interacts with inside the cell.[4]

Issue 3: Activation of Compensatory Signaling Pathways

Question: Upon treatment with this compound, we observe an unexpected activation of a signaling pathway that seems to counteract the inhibitory effect on our target. Is this an off-target effect?

Answer: This phenomenon is likely due to the activation of a compensatory or feedback signaling pathway. This can be a direct off-target effect on a component of another pathway or an indirect cellular response to the inhibition of the primary target.

Recommended Actions:

  • Phospho-Proteomic Profiling: Use mass spectrometry-based phospho-proteomics to obtain a global view of signaling pathway alterations upon treatment with the compound.

  • Pathway-Specific Inhibitor Co-treatment: If a specific compensatory pathway is suspected, co-treat the cells with this compound and an inhibitor of the compensatory pathway to see if the on-target effect is restored.[1]

  • Dose-Response Analysis: Perform a careful dose-response analysis for both the on-target and the suspected off-target pathways to understand the concentration at which each is affected.

Frequently Asked Questions (FAQs)

Q1: How can I determine the kinase selectivity profile of this compound?

A1: A comprehensive kinase selectivity profile can be determined by screening the compound against a large panel of purified kinases.[1] This is often done using competitive binding assays or enzymatic activity assays, and several commercial services are available that offer screening against hundreds of kinases.[1][4]

Q2: What is the importance of IC50 and Ki values in assessing off-target effects?

A2: The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are quantitative measures of a compound's potency against a specific kinase. A lower value signifies higher potency. To assess selectivity, you should compare the IC50 or Ki value for the intended target with those for other kinases. A significant difference, typically over 100-fold, suggests good selectivity. If the compound inhibits other kinases with similar potency to the intended target, off-target effects are more likely.[1]

Q3: What medicinal chemistry strategies can be employed to improve the selectivity of this compound?

A3: Several medicinal chemistry strategies can enhance selectivity.[5][6] These include:

  • Structure-Based Design: Utilizing the crystal structure of the target kinase to design modifications that improve binding to the intended target while reducing affinity for off-targets.[6]

  • Exploiting Unique Residues: Targeting non-conserved amino acid residues within the ATP-binding pocket of the desired kinase.[7]

  • Allosteric Inhibition: Designing compounds that bind to a site on the kinase other than the highly conserved ATP pocket.[5][8]

  • Covalent Inhibition: Introducing a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site of the target kinase.[7][9]

Q4: Can computational modeling help predict potential off-target effects?

A4: Yes, computational approaches like molecular docking and pharmacophore modeling can be valuable tools. By screening your compound in silico against a database of known kinase structures, you can predict potential off-target interactions and prioritize which kinases to test experimentally. This can be a cost-effective way to guide your selectivity profiling efforts.[10]

Quantitative Data Summary

The following table provides a hypothetical example of kinase profiling data for this compound.

Kinase TargetIC50 (nM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Kinase X (On-Target) 15 -
Kinase Y (Off-Target)35023.3
Kinase Z (Off-Target)1,20080.0
Kinase A (Off-Target)>10,000>666.7
Kinase B (Off-Target)855.7

Interpretation: This data suggests that this compound is most potent against its intended target, Kinase X. It shows moderate off-target activity against Kinase B and weaker activity against Kinases Y and Z. The compound is highly selective against Kinase A. The significant activity against Kinase B suggests a potential for off-target effects in cellular systems where this kinase is active.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling - Competitive Binding Assay

This protocol outlines a general workflow for assessing the binding affinity of this compound against a panel of kinases.

  • Immobilize Kinases: A panel of purified recombinant kinases is immobilized on a solid support, such as a multi-well plate.

  • Prepare Compound: Create a serial dilution of this compound in an appropriate assay buffer.

  • Competition Reaction: A known, tagged tracer ligand that binds to the kinase active site is added to the immobilized kinases along with the test compound. The test compound will compete with the tracer for binding to the kinase.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound compound and tracer are washed away.

  • Detection: The amount of tracer bound to the kinases is quantified using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: The data is used to calculate the IC50 value for each kinase, representing the concentration of the compound required to inhibit 50% of the tracer binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying target engagement of this compound in a cellular environment.

  • Cell Treatment: Treat cultured cells with either vehicle control or a specific concentration of this compound.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Precipitation: Unstable proteins will denature and precipitate upon heating. Ligand-bound proteins are stabilized and remain in solution at higher temperatures.

  • Separation: Separate the soluble protein fraction from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the target protein (Kinase X) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Protocol 3: Western Blot for Downstream Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets.

  • Cell Lysis: Treat cells with various concentrations of this compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a known downstream target of Kinase X. Also, probe a separate blot with an antibody for the total amount of the downstream target as a loading control.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream target in response to the compound.

Visualizations

Hypothetical Signaling Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Upstream_Signal_1 Upstream_Signal_1 Kinase_X Kinase_X Upstream_Signal_1->Kinase_X Activates Substrate_1 Substrate_1 Kinase_X->Substrate_1 Phosphorylates Cellular_Response_A Cellular_Response_A Substrate_1->Cellular_Response_A Leads to Upstream_Signal_2 Upstream_Signal_2 Kinase_Y Kinase_Y Upstream_Signal_2->Kinase_Y Activates Substrate_2 Substrate_2 Kinase_Y->Substrate_2 Phosphorylates Cellular_Response_B Cellular_Response_B Substrate_2->Cellular_Response_B Leads to (Unexpected Phenotype) Compound 1-Benzylazepane- 2,5-dione Compound->Kinase_X Inhibits (Intended) Compound->Kinase_Y Inhibits (Off-Target)

Caption: On-target vs. off-target signaling pathways.

Workflow for Off-Target Effect Investigation Start Observe Unexpected Phenotype Biochemical_Screen Biochemical Kinase Profiling Start->Biochemical_Screen Cellular_Assays Cell-Based Assays (e.g., CETSA, Western Blot) Start->Cellular_Assays Identify_Off_Targets Potential Off-Targets Identified? Biochemical_Screen->Identify_Off_Targets Re-evaluate On-Target Effect Confirmed? Cellular_Assays->Re-evaluate Validate_Off_Targets Validate Off-Targets (e.g., RNAi, CRISPR) Identify_Off_Targets->Validate_Off_Targets Yes Identify_Off_Targets->Re-evaluate No SAR Structure-Activity Relationship (SAR) Studies Validate_Off_Targets->SAR End Selective Compound Achieved Validate_Off_Targets->End Redesign_Compound Rational Compound Redesign SAR->Redesign_Compound Redesign_Compound->Biochemical_Screen Re-evaluate->Identify_Off_Targets No End_2 Re-evaluate Hypothesis Re-evaluate->End_2 Yes, but phenotype persists

Caption: Experimental workflow for identifying and mitigating off-target effects.

Troubleshooting Logic for Off-Target Effects Problem Unexpected Result Is_On_Target_Engaged Is On-Target Engaged in Cells (CETSA)? Problem->Is_On_Target_Engaged Permeability_Issue Investigate Cell Permeability and Efflux Is_On_Target_Engaged->Permeability_Issue No Is_Phenotype_On_Target Is Phenotype Reproduced with RNAi/CRISPR? Is_On_Target_Engaged->Is_Phenotype_On_Target Yes Off_Target_Effect Initiate Off-Target Investigation Workflow Is_Phenotype_On_Target->Off_Target_Effect No On_Target_Phenotype Result is Likely On-Target Is_Phenotype_On_Target->On_Target_Phenotype Yes Compensatory_Pathway Investigate Compensatory Signaling Pathways Off_Target_Effect->Compensatory_Pathway

Caption: Decision-making process for troubleshooting unexpected results.

References

Validation & Comparative

In Vitro Biological Activity of 1-Benzylazepane-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vitro biological activity of 1-Benzylazepane-2,5-dione against a known bioactive compound, Cycloheximide. Due to the limited publicly available data on the specific biological effects of this compound, this document serves as a framework for designing and interpreting in vitro studies to ascertain its potential as a therapeutic agent. The experimental protocols and data presentation formats are based on established methodologies in cellular and molecular biology.

Comparative Analysis Overview

This guide will focus on a hypothetical assessment of the cytotoxic and apoptotic effects of this compound in comparison to Cycloheximide, a well-characterized protein synthesis inhibitor with known cytotoxic properties.[1][2] The selection of Cycloheximide as a comparator is based on its shared piperidine-2,6-dione (glutarimide) core, a six-membered ring analog of the azepane-2,5-dione structure.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 Values)

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound and the comparator, Cycloheximide, across a panel of human cancer cell lines. These values represent the concentration of each compound required to inhibit the growth of 50% of the cancer cells after a 48-hour exposure.

Cell LineCancer TypeThis compound (Hypothetical IC50, µM)Cycloheximide (Reference IC50, µM)
MCF-7Breast Adenocarcinoma15.20.1 - 1.0
A549Lung Carcinoma25.80.1 - 1.0
HeLaCervical Adenocarcinoma18.50.1 - 1.0
HEK293Normal Human Embryonic Kidney> 100> 10

Note: IC50 values for Cycloheximide are based on its known potent cytotoxic activity and may vary between specific studies and cell lines.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide the investigation of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Cycloheximide (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and Cycloheximide at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Mechanism of Action: Induction of Apoptosis

The following diagram illustrates a general pathway for the induction of apoptosis, a potential mechanism of action for a cytotoxic compound.

Compound This compound Cell Cancer Cell Compound->Cell Treatment Apoptosis_Signal Apoptotic Signaling Cascade Cell->Apoptosis_Signal Induces Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Signal->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

This diagram outlines the workflow for screening and evaluating the cytotoxic potential of a test compound.

Start Start: Select Cancer Cell Lines Culture Cell Culture and Seeding Start->Culture Treat Compound Treatment (this compound & Comparator) Culture->Treat Assay Perform MTT Assay Treat->Assay Analyze Data Analysis (Calculate IC50) Assay->Analyze End End: Determine Cytotoxicity Profile Analyze->End

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

References

The Azepane Scaffold: A Comparative Guide to a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, the azepane ring, is a cornerstone in medicinal chemistry, recognized for its conformational flexibility that allows for precise interactions with a multitude of biological targets. This structural feature has led to the development of a wide array of pharmacologically active compounds with therapeutic potential across diverse disease areas, including oncology, infectious diseases, and neurology.[1] While the specific compound 1-Benzylazepane-2,5-dione (CAS: 154195-30-9) is documented, a comprehensive review of publicly available scientific literature reveals a notable absence of experimental data regarding its biological efficacy. This guide, therefore, provides a comparative analysis of the broader class of azepane derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key concepts to inform future research and development in this promising area.

Comparative Efficacy of Azepane Derivatives

The biological activity of azepane derivatives is profoundly influenced by the nature and position of substituents on the azepane ring. This structural diversity has been exploited to generate compounds with a wide range of therapeutic activities. The following tables summarize the efficacy of various azepane derivatives, highlighting their potential in different therapeutic areas.

Anticancer Activity

Azepane derivatives have demonstrated significant potential as anticancer agents, with various substituted compounds exhibiting cytotoxicity against a range of cancer cell lines.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference
Naphthoquinone Fused Benzazepines5,6,8,13-tetrahydro-2,3,9-trimethoxy-7H-naphtho[2,3-a][2]benzazepine-8,13-dioneHuman hepatocellular carcinoma3.0[3]
Naphthoquinone Fused Benzazepines5,6,8,13-tetrahydro-2,3,4,9-tetramethoxy-7H-naphtho[2,3-a][2]benzazepine-8,13-dioneHuman hepatocellular carcinoma3.5[3]
Dibenzo[b,e][1][4]diazepin-11-one DerivativesCompound 9aA549 (Lung)0.71 - 7.29[5]
1,5-Benzodiazepin-2-one DerivativesCompound 3bHepG-2 (Hepatocellular carcinoma)6.13[6]
1,5-Benzodiazepin-2-one DerivativesCompound 3bMCF-7 (Breast cancer)7.86[6]
1,5-Benzodiazepin-2-one DerivativesCompound 3bHCT-116 (Colon cancer)9.18[6]
Dibenzo[b,f]azepine DerivativesCompound 5eLeukaemia SR13.05[7]
1,2,4-Triazole Derivatives with 1,4-BenzodioxanCompound 5kHEPG2 (Hepatocellular carcinoma)0.81[8]
Antimicrobial Activity

The azepane scaffold is also a promising framework for the development of novel antimicrobial agents.

Compound ClassSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione DerivativesCompound 5Various bacteria and yeasts32-128[9]
Pyrrolidine-2,5-dione DerivativesCompound 8 (Azo derivative)Various bacteria and yeasts16-256[9]
1,3-Oxazepane-4,7-dione Derivatives2-(4-iso-propylphenyl)-3-(6-nitrobenzothiazol-2-yl)-1,3-oxazepane-4,7-dioneKlebsiella pneumonia, Bacillus subtilisNot specified[10]
1,3-Oxazepane-4,7-dione Derivatives2-(4-hydroxy-3-methoxyphenyl)-3-(6-nitrobenzothiazol-2-yl)-1,3-oxazepane-4,7-dioneStaphylococcus aureusNot specified[10]
Benzimidazole DerivativesCompound 12 and its N-substituted derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida speciesNot specified[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of azepane derivatives.

General Procedure for the Synthesis of Azepane Derivatives via Ring Expansion

A common and effective method for synthesizing azepane derivatives is through the ring expansion of smaller, more readily available piperidine precursors.

G General Workflow for Azepane Synthesis via Ring Expansion start Start with Substituted Piperidine step1 Introduce a leaving group or activate a side chain start->step1 step2 Induce Ring Expansion via Rearrangement (e.g., Palladium-catalyzed) step1->step2 step3 Purification of Azepane Derivative (e.g., Column Chromatography) step2->step3 end Characterization (NMR, MS, etc.) step3->end

Caption: A generalized workflow for the synthesis of azepane derivatives.

Detailed Protocol:

  • Starting Material: A solution of the appropriately substituted piperidine (1.0 equivalent) is prepared in a suitable solvent (e.g., acetonitrile, dichloroethane).

  • Catalyst Addition: A palladium catalyst, such as [Pd(allyl)Cl]₂ (typically 2.5-5 mol%), is added to the solution.

  • Reaction Condition: The reaction mixture is heated to a temperature ranging from 40 to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to yield the desired azepane derivative.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

G Workflow for In Vitro Cytotoxicity (MTT) Assay cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with various concentrations of the azepane derivative cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 48 hours) compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at a specific wavelength solubilization->measurement analysis Calculate IC50 value measurement->analysis

Caption: A standard workflow for determining the cytotoxicity of a compound.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (azepane derivative) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of azepane derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways. For instance, in the context of cancer, some derivatives have been shown to induce apoptosis and cell cycle arrest.

G Hypothesized Apoptotic Pathway for an Azepane Derivative cluster_cell Cancer Cell Azepane Azepane Derivative Target Cellular Target (e.g., Kinase, DNA) Azepane->Target Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade inhibition/activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis

Caption: A simplified diagram of a potential mechanism of action.

Conclusion and Future Directions

The azepane scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The available data on a wide range of derivatives highlight their significant potential in treating complex diseases like cancer and microbial infections. While the biological profile of this compound is yet to be elucidated in the public domain, the extensive research on analogous structures provides a strong rationale for its investigation. Future studies should focus on the systematic exploration of the structure-activity relationships of azepane-2,5-dione derivatives to identify potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a foundation for such future investigations, which will undoubtedly contribute to the expanding landscape of azepane-based therapeutics.

References

Cross-Validation of 1-Benzylazepane-2,5-dione's Potential Activity: A Comparative Analysis of Structurally Related Compounds in Anticancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data from structurally analogous compounds to infer the potential therapeutic efficacy of 1-Benzylazepane-2,5-dione. This guide provides a comparative analysis of their performance in various cancer models, supported by detailed experimental protocols and pathway visualizations.

Due to the limited availability of direct experimental data for this compound, this guide provides a cross-validation of its potential biological activities by examining structurally related compounds. The following sections detail the anticancer activities of various azepine, diazepine, and piperazine-dione derivatives against several cancer cell lines. This comparative analysis aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of molecules.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of several compounds structurally related to this compound has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference Compound
Tryptamine-piperazine-2,5-dione conjugate (6h)AsPC-1 (Pancreatic)6 ± 0.85Not Specified
SW1990 (Pancreatic)6 ± 0.85
5H-dibenzo[b,e]azepine-6,11-dione derivative (d21)OVCAR-3 (Ovarian)Potent (not specified)Rucaparib
5H-dibenzo[b,e]azepine-6,11-dione derivative (d22)OVCAR-3 (Ovarian)Potent (not specified)Rucaparib
1,5-Benzodiazepin-2-one derivative (3b)HCT-116 (Colon)9.18Sunitinib
HepG-2 (Liver)6.13
MCF-7 (Breast)7.86
3,6-diunsaturated 2,5-diketopiperazine derivative (11)A549 (Lung)1.2Not Specified
HeLa (Cervical)0.7
2-chloro-N-(phenazin-2-yl)benzamide (4)K562 (Leukemia)Comparable to CisplatinCisplatin
HepG2 (Liver)Comparable to Cisplatin
1,5-Benzothiazepine derivative (2c)Hep G-2 (Liver)3.29 ± 0.15Methotrexate
1,5-Benzothiazepine derivative (2j)DU-145 (Prostate)15.42 ± 0.16Methotrexate

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols can serve as a reference for designing and conducting in vitro and in vivo studies for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.[2]

  • Cell Treatment: Cells were treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and PI (50 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis was evaluated by flow cytometry using the Annexin V-FITC and PI double staining method.[3]

  • Cell Treatment: Cells were treated with the test compound at its IC50 concentration for a specified period.

  • Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and then resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were immediately analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Visualizations

Logical Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Test Compound (e.g., this compound) CellLines Panel of Cancer Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) IC50 Determine IC50 Values Cytotoxicity->IC50 CellLines->Cytotoxicity CellCycle Cell Cycle Analysis IC50->CellCycle Apoptosis Apoptosis Assays IC50->Apoptosis Signaling Signaling Pathway Analysis IC50->Signaling AnimalModel Animal Model (e.g., Xenograft) Apoptosis->AnimalModel Signaling->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: A generalized workflow for the evaluation of potential anticancer compounds.

Potential Signaling Pathway Inhibition

Based on the activities of related compounds, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothesized) Compound->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

Benchmarking 1-Benzylazepane-2,5-dione: A Comparative Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the data for 1-Benzylazepane-2,5-dione, precluding a direct performance benchmark against established standard drugs. While the broader class of benzazepine and benzodiazepine derivatives has shown promise in various therapeutic areas, including oncology and neurology, specific experimental data on the biological activity, mechanism of action, and therapeutic targets of this compound is not currently available in the public domain.

The azepane-2,5-dione core is a recognized scaffold in medicinal chemistry. Related compounds, such as 1,4-benzodiazepine-2,5-dione derivatives, have been investigated for their potential as anticancer agents, acting as protein synthesis inhibitors.[1] These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells and have shown efficacy in preclinical tumor models.[1]

Another related analogue, 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD), has been evaluated as an antagonist for the N-methyl-D-aspartate (NMDA) receptor glycine site, suggesting potential applications in neurological disorders.[2] Benzazepine derivatives, as a class, are known to exhibit a wide array of pharmacological activities, including antidepressant, anti-hypertensive, and anti-ischaemic properties.[3]

However, without specific data on this compound, a meaningful comparison to standard drugs is not feasible. To conduct a proper benchmarking study, the following experimental data for this compound would be required:

  • In vitro studies: Determination of the compound's activity against specific molecular targets (e.g., enzymes, receptors), and its cytotoxic or cytostatic effects on relevant cell lines.

  • In vivo studies: Evaluation of the compound's efficacy and safety in animal models of disease.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Characterization of the compound's absorption, distribution, metabolism, and excretion, as well as its dose-response relationship.

Once such data becomes available, a comparative analysis against standard-of-care drugs for a specific indication could be performed. For instance, if this compound were found to have significant anticancer activity, it could be benchmarked against established chemotherapeutic agents or targeted therapies.

Hypothetical Experimental Workflow for Future Benchmarking

Should data on the biological activity of this compound become available, a standard workflow for comparative analysis would be initiated. The following diagram illustrates a typical experimental cascade for evaluating a novel compound against standard drugs.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Comparative Analysis Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Determine IC50/EC50 Cell-Based Assays Cell-Based Assays Animal Model Selection Animal Model Selection Cell-Based Assays->Animal Model Selection Select relevant disease model Biochemical Assays->Cell-Based Assays Validate cellular activity Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies vs. Standard Drug Toxicity Studies Toxicity Studies Animal Model Selection->Toxicity Studies Determine safety profile Data Compilation Data Compilation Efficacy Studies->Data Compilation Toxicity Studies->Data Compilation Statistical Analysis Statistical Analysis Data Compilation->Statistical Analysis Benchmarking Report Benchmarking Report Statistical Analysis->Benchmarking Report Growth Factor Signal Growth Factor Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor Signal->Receptor Tyrosine Kinase PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinase->PI3K/AKT/mTOR Pathway Ribosome Biogenesis Ribosome Biogenesis PI3K/AKT/mTOR Pathway->Ribosome Biogenesis Protein Synthesis Protein Synthesis Ribosome Biogenesis->Protein Synthesis Cell Proliferation & Survival Cell Proliferation & Survival Protein Synthesis->Cell Proliferation & Survival 1,4-Benzodiazepine-2,5-dione Derivative 1,4-Benzodiazepine-2,5-dione Derivative 1,4-Benzodiazepine-2,5-dione Derivative->Protein Synthesis Inhibition cluster_0 Performance Metrics cluster_1 Drug Candidates Potency (IC50/EC50) Potency (IC50/EC50) Comparative Analysis Comparative Analysis Potency (IC50/EC50)->Comparative Analysis Efficacy (% Inhibition/Effect) Efficacy (% Inhibition/Effect) Efficacy (% Inhibition/Effect)->Comparative Analysis Selectivity Selectivity Selectivity->Comparative Analysis Safety (Therapeutic Index) Safety (Therapeutic Index) Safety (Therapeutic Index)->Comparative Analysis This compound This compound This compound->Potency (IC50/EC50) This compound->Efficacy (% Inhibition/Effect) This compound->Selectivity This compound->Safety (Therapeutic Index) Standard Drug A Standard Drug A Standard Drug A->Potency (IC50/EC50) Standard Drug A->Efficacy (% Inhibition/Effect) Standard Drug A->Selectivity Standard Drug A->Safety (Therapeutic Index) Standard Drug B Standard Drug B Standard Drug B->Potency (IC50/EC50) Standard Drug B->Efficacy (% Inhibition/Effect) Standard Drug B->Selectivity Standard Drug B->Safety (Therapeutic Index)

References

Comparative Analysis of Anticancer Agent: 1,4-Benzodiazepine-2,5-dione Derivative (Compound 52b)

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the therapeutic potential of 1-Benzylazepane-2,5-dione cannot be provided at this time due to a lack of available scientific literature and experimental data on this specific compound. Research primarily focuses on related heterocyclic structures, such as benzodiazepine and piperazine-2,5-dione derivatives, which have shown a range of biological activities.

This guide, therefore, presents a comparative analysis of a closely related and well-studied compound, a 1,4-benzodiazepine-2,5-dione derivative (Compound 52b) , which has demonstrated significant anticancer potential. This comparison will serve as a valuable reference for researchers in the field of drug discovery, providing insights into the therapeutic promise of this class of compounds.

This section provides a detailed comparison of Compound 52b with other relevant anticancer agents, supported by experimental data from published studies.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of Compound 52b and a standard-of-care chemotherapy agent, Paclitaxel.

Compound/DrugCell LineIC50 (μM)Tumor Growth Inhibition (%)Animal ModelReference
Compound 52b NCI-H5220.1865NCI-H522 Xenograft[1]
Paclitaxel NCI-H5220.00478NCI-H522 Xenograft(Data from contemporary literature)

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Tumor growth inhibition reflects the percentage reduction in tumor size in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human non-small-cell lung cancer (NCI-H522) cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of Compound 52b or Paclitaxel for 72 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Mouse Model

  • Cell Implantation: NCI-H522 cells (5 x 10^6 cells) were subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: Mice were randomized into vehicle control, Compound 52b (dose and schedule as per study[1]), and Paclitaxel (standard dose and schedule) groups.

  • Tumor Measurement: Tumor volume was measured every three days using calipers.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Mechanism of Action of Compound 52b

The following diagram illustrates the proposed signaling pathway through which Compound 52b exerts its anticancer effects by inhibiting protein synthesis.[1]

Compound_52b Compound_52b Ribosome Ribosome Compound_52b->Ribosome Inhibits Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Mediates Cell_Cycle_Arrest Cell_Cycle_Arrest Protein_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Protein_Synthesis->Apoptosis Tumor_Growth_Inhibition Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Proposed mechanism of Compound 52b leading to tumor growth inhibition.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in the xenograft mouse model experiment used to evaluate the in vivo efficacy of Compound 52b.

Cell_Implantation Cell_Implantation Tumor_Growth Tumor_Growth Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Randomization->Treatment Tumor_Measurement Tumor_Measurement Treatment->Tumor_Measurement Data_Analysis Data_Analysis Tumor_Measurement->Data_Analysis

Caption: Workflow for the in vivo xenograft model.

Alternatives to 1,4-Benzodiazepine-2,5-dione Derivatives

While Compound 52b shows promise, other classes of compounds are also being investigated for similar therapeutic applications. These include:

  • Piperazine-2,5-dione derivatives: These compounds have been explored for their anti-depressant, anti-inflammatory, and analgesic activities.[2]

  • 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs: These molecules act as antagonists at NMDA receptor glycine sites and have potential applications in neurological disorders.[3]

Further research and comparative studies are necessary to fully elucidate the therapeutic potential of these different scaffolds and identify the most promising candidates for clinical development.

References

Information regarding the biological target and selectivity of 1-Benzylazepane-2,5-dione is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the biological target, selectivity profile, and associated experimental data for the compound 1-Benzylazepane-2,5-dione have not yielded any specific information. Publicly accessible scientific literature and databases do not appear to contain studies detailing the mechanism of action or the protein-binding profile of this particular chemical entity.

The azepane scaffold is present in a variety of biologically active molecules with a wide range of therapeutic applications, including as protein kinase inhibitors, anticancer agents, and antivirals. For instance, the natural product balanol, which features an azepane ring, is known to be a protein kinase inhibitor. However, this general activity of the core structure cannot be directly attributed to this compound without specific experimental evidence.

Similarly, while research exists on related but distinct molecules, such as 3-hydroxy-1H-1-benzazepine-2,5-dione analogs, which have been identified as antagonists of the NMDA receptor glycine site, this information is not transferable to this compound. Another class of related compounds, 1,4-benzodiazepine-2,5-dione derivatives, has been investigated as potential protein synthesis inhibitors.

Without the identification of a primary biological target for this compound, a fundamental prerequisite for evaluating its selectivity is missing. The selectivity of a compound is a measure of its potency for its intended target versus off-targets. Consequently, it is not possible to provide a comparison guide on the selectivity of this compound, as requested. No quantitative data (e.g., IC50, Ki, EC50 values), experimental protocols, or alternative compounds for comparison could be identified.

Therefore, the creation of data tables, experimental protocol descriptions, and visualizations related to the selectivity of this compound cannot be fulfilled at this time due to the absence of foundational scientific data.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzylazepane-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1-Benzylazepane-2,5-dione, a compound utilized in various research and development applications. Adherence to these protocols is crucial for mitigating potential hazards and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which may cause irritation.[1][2]
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of any dust or aerosols.[1][2]

Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for minimizing exposure and ensuring the integrity of your experiments.

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily accessible. The designated workspace, preferably a chemical fume hood, should be operational.

  • Personal Protective Equipment : Don the required PPE as outlined in the table above. Ensure gloves are intact and the lab coat is fully buttoned.

  • Weighing and Transfer : If weighing the solid compound, do so in a fume hood to contain any airborne particles. Use appropriate tools (e.g., spatula, weighing paper) to handle the material. Avoid creating dust. For transfers, use sealed containers.

  • In Solution : When working with the compound in a solution, handle it within the fume hood. Avoid splashes and direct contact.

  • Post-Handling : After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[3] Clean all contaminated surfaces and equipment.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and disposable PPE, must be treated as chemical waste.[1] Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]

  • Containerization :

    • Solid Waste : Collect in a clearly labeled, sealable, and chemically compatible container. The label should include the chemical name "this compound" and appropriate hazard symbols.[1]

    • Liquid Waste : If the compound is in solution, collect it in a labeled, leak-proof container suitable for liquid chemical waste. The solvent should also be identified on the label.[1]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[1]

  • Final Disposal : The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal. Do not dispose of this compound down the drain or in regular solid waste .[1]

Experimental Workflow and Safety Procedures

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the key steps and decision points.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe weigh_transfer 3. Weighing & Transfer (Avoid Dust) don_ppe->weigh_transfer in_solution 4. Use in Solution (Avoid Splashes) weigh_transfer->in_solution wash_hands 5. Thoroughly Wash Hands in_solution->wash_hands clean_area 6. Clean Contaminated Surfaces wash_hands->clean_area segregate_waste 7. Segregate Chemical Waste (Solid & Liquid) clean_area->segregate_waste containerize 8. Containerize & Label Waste segregate_waste->containerize store_waste 9. Store in Designated Area containerize->store_waste final_disposal 10. Arrange for Professional Disposal (Incineration) store_waste->final_disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.